2-Oxa-7-azaspiro[4.4]nonan-1-one
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-oxa-7-azaspiro[4.4]nonan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6-7(2-4-10-6)1-3-8-5-7/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVAUAPLYIDPFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856804 | |
| Record name | 2-Oxa-7-azaspiro[4.4]nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309588-02-0 | |
| Record name | 2-Oxa-7-azaspiro[4.4]nonan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Oxa-7-azaspiro[4.4]nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Oxa-7-azaspiro[4.4]nonan-1-one is a heterocyclic organic compound belonging to the class of spiro-γ-lactams. This scaffold is of significant interest in medicinal chemistry due to the prevalence of spirocyclic systems and γ-lactam moieties in a wide array of biologically active natural products and synthetic pharmaceuticals. The rigid, three-dimensional nature of the spirocyclic core offers the potential for novel pharmacological profiles and improved physicochemical properties compared to more planar structures. This guide provides a comprehensive overview of the known chemical properties of this compound, based on currently available data.
Chemical Properties
The fundamental chemical properties of this compound are summarized below. It is important to note that while basic molecular information is established, detailed experimental data on its physicochemical properties remain limited in publicly accessible literature.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO₂ | [Calculated] |
| Molecular Weight | 141.17 g/mol | [Calculated] |
| CAS Number | 1309588-02-0 | Commercial Suppliers |
| Topological Polar Surface Area | 38.3 Ų | [Computed] |
| Hydrogen Bond Acceptor Count | 3 | [Computed] |
| Hydrogen Bond Donor Count | 1 | [Computed] |
| XLogP3-AA | -0.3 | [Computed] |
Note: The majority of the physicochemical properties listed are computationally predicted and await experimental verification.
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed journals. However, general synthetic strategies for related spiro-γ-lactam structures can provide insight into potential synthetic routes.
One plausible approach involves the intramolecular cyclization of a suitably functionalized pyrrolidine derivative. A conceptual synthetic workflow is outlined below.
Caption: Conceptual workflow for the synthesis of this compound.
A related synthetic methodology has been reported for the one-pot synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones through a Manganese(III)-based oxidation of 4-acylpyrrolidine-2,3-diones[1]. While this produces a different oxidation state of the pyrrolidine ring, it highlights a relevant strategy for constructing the core spirocyclic framework.
The reactivity of this compound is predicted to be characteristic of γ-lactams and secondary amines. The lactam carbonyl group is susceptible to nucleophilic attack, and the nitrogen atom can undergo various functionalization reactions.
Spectroscopic Data
As of the latest literature review, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound have not been published. The acquisition and publication of this data would be invaluable for the unambiguous identification and characterization of this compound.
Biological Activity and Signaling Pathways
Currently, there are no published studies detailing the biological activity or the specific signaling pathways modulated by this compound. The broader class of spiro-γ-lactams has been investigated for a range of biological activities, including antimicrobial and anticancer properties. However, without specific experimental data for the title compound, any discussion of its pharmacological profile would be speculative.
The general workflow for investigating the biological activity of a novel compound such as this compound is depicted below.
References
2-Oxa-7-azaspiro[4.4]nonan-1-one IUPAC name and structure
An In-depth Technical Guide to 2-Oxa-7-azaspiro[4.4]nonan-1-one
This guide provides a comprehensive overview of this compound, a heterocyclic compound featuring a spirocyclic scaffold. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into its structure, properties, and synthesis of related compounds.
Introduction to Spirocyclic Scaffolds
Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of increasing importance in medicinal and organic chemistry.[1] Their inherent three-dimensional structure provides access to a broader chemical space compared to their planar aromatic counterparts.[1] This structural rigidity and complexity can result in improved binding affinity and selectivity for biological targets.[1] Furthermore, the incorporation of spirocyclic motifs can positively influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are crucial for the development of new therapeutic agents.[1]
Chemical Structure and IUPAC Name
The compound this compound is a heterocyclic compound. Its IUPAC name precisely describes its molecular architecture.[1]
-
spiro[4.4]nonane : This indicates a spirocyclic system composed of two five-membered rings joined by a single spiro atom, totaling nine atoms in the bicyclic system.[1]
-
2-Oxa : This prefix specifies that an oxygen atom replaces the carbon at the second position of the spirocyclic framework.[1]
-
7-Aza : This prefix indicates that a nitrogen atom is located at the seventh position.[1]
-
-1-one : This suffix denotes a carbonyl group (C=O) at the first position of the scaffold.[1]
Below is a diagram illustrating the relationship between the IUPAC name and the compound's structure.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1309588-02-0 | [1][2][3] |
| Molecular Formula | C₇H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 141.17 g/mol | [1] |
| Physical Form | Solid | [3] |
Experimental Protocols: Synthesis of a Related Scaffold
While a specific experimental protocol for the synthesis of this compound is not detailed in the available literature, a one-pot synthesis for the closely related 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones has been reported. This method utilizes a Manganese(III)-based oxidation reaction.[4]
Representative Protocol: Mn(III)-Based Synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones[4]
This protocol describes the reaction of 1,1-diarylethenes with 4-acylpyrrolidine-2,3-diones mediated by manganese(III) acetate.
Materials:
-
1,1-Diarylethene derivative
-
4-Acylpyrrolidine-2,3-dione derivative
-
Manganese(III) acetate (Mn(OAc)₃)
-
Glacial acetic acid (solvent)
Procedure:
-
A mixture of the 1,1-diarylethene and the 4-acylpyrrolidine-2,3-dione is dissolved in glacial acetic acid in a reaction vessel.
-
Manganese(III) acetate is added to the solution.
-
The reaction is stirred at a specified temperature (e.g., room temperature) under a dry air stream.
-
The reaction progress is monitored by an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, extracting the product with a suitable organic solvent, and washing the organic layer.
-
The crude product is purified, for example, by column chromatography, to yield the 2-Oxa-7-azaspiro[4.4]nonane-8,9-dione.
The pyrrolidinedione ring remains intact during this process and forms one of the two rings of the final spirocyclic scaffold.[4]
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones.
References
In-depth Technical Guide: 2-Oxa-7-azaspiro[4.4]nonan-1-one
CAS Number: 1309588-02-0
This technical guide provides a comprehensive overview of 2-Oxa-7-azaspiro[4.4]nonan-1-one, a heterocyclic compound of interest to researchers and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from publicly available chemical supplier information.[1]
| Property | Value |
| CAS Number | 1309588-02-0 |
| Molecular Formula | C₇H₁₁NO₂ |
| Molecular Weight | 141.17 g/mol |
| Monoisotopic Mass | 141.078978594 Da |
| Topological Polar Surface Area | 38.3 Ų |
| Hydrogen Bond Acceptor Count | 3 |
| Complexity | 169 |
| Heavy Atom Count | 10 |
Synthesis and Experimental Protocols
One plausible synthetic strategy, based on the synthesis of similar spiro-γ-lactams, could involve a multi-step sequence. A generalized workflow for such a synthesis is depicted below.
References
An In-depth Technical Guide to 2-Oxa-7-azaspiro[4.4]nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic approaches related to the heterocyclic compound 2-Oxa-7-azaspiro[4.4]nonan-1-one. This spirocyclic scaffold is of interest in medicinal chemistry due to its inherent three-dimensionality, which offers a significant advantage in exploring chemical space compared to planar aromatic systems. The rigid structure of spirocycles can lead to enhanced binding affinity and selectivity for biological targets, and the introduction of such motifs can favorably modulate physicochemical properties like solubility and metabolic stability.[1]
Physicochemical Properties
The fundamental properties of this compound and a related derivative are summarized in the table below. This data is crucial for its application in experimental settings and for computational modeling.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1309588-02-0 | C₇H₁₁NO₂ | 141.17[1][2][3] |
| This compound hydrochloride | 1803606-19-0 | C₇H₁₂ClNO₂ | 177.63[1] |
Additional computed properties for this compound include a topological polar surface area (TPSA) of 38.3 Ų and a heavy atom count of 10.[2]
Synthetic Approaches
The synthesis of spirocyclic systems like this compound often involves multi-step or multi-component reactions. While specific protocols for this exact molecule are not widely published, related structures provide insight into potential synthetic pathways.
One relevant synthetic strategy is the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using a Manganese(III)-based oxidation reaction.[4] This method involves the reaction of 1,1-diarylethenes with 4-acylpyrrolidine-2,3-diones in the presence of manganese(III) acetate.[4] This approach highlights a radical cyclization pathway to construct the spirocyclic core.
Another general approach for synthesizing spiro heterocycles is through multicomponent reactions. For instance, a three-component reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and a 4-arylidene-isoxazol-5(4H)-one can yield complex spiro architectures.[5]
A generalized workflow for the synthesis of a spirocyclic compound is illustrated below.
Caption: Generalized workflow for the synthesis of a spirocyclic compound.
Biological Significance
While the specific biological activity of this compound is not extensively documented in publicly available literature, the broader class of spirodienone molecules has demonstrated a range of biological activities, including anti-inflammatory, antibacterial, antiviral, and notably, antitumor properties.[6] For example, certain 1-oxa-4-azaspiro[1][7]deca-6,9-diene-3,8-dione derivatives have shown potent activity against human lung cancer (A549), breast cancer (MDA-MB-231), and cervical cancer (HeLa) cell lines.[6]
The development of novel synthetic routes to access diverse spirocyclic scaffolds, such as this compound, is a key area of research for the discovery of new therapeutic agents. The unique three-dimensional structures of these compounds make them attractive candidates for targeting a wide range of biological macromolecules.
As no specific signaling pathways involving this compound have been reported, a diagrammatic representation is not currently feasible. Further research is required to elucidate the mechanism of action and potential biological targets of this compound.
References
- 1. This compound | 1309588-02-0 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Oxa-7-aza-spiro[4.4]nonane 97% | CAS: 175-97-3 | AChemBlock [achemblock.com]
Spectroscopic Data for 2-Oxa-7-azaspiro[4.4]nonan-1-one: A Search for Characterization Data
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, and Mass Spectrometry) for the specific compound 2-Oxa-7-azaspiro[4.4]nonan-1-one is not publicly available at this time.
While basic information such as the molecular formula (C₇H₁₁NO₂) and molecular weight (141.17 g/mol ) is listed by various chemical suppliers, the experimental data necessary for an in-depth technical guide, including spectral analysis and detailed experimental protocols for its characterization, remains unpublished in accessible scientific literature.
Searches for closely related isomers, including 2-Oxa-7-azaspiro[4.4]nonan-8-one and 7-Oxa-1-azaspiro[4.4]nonan-2-one , also did not yield the requisite detailed spectroscopic data needed to fulfill the request for a comprehensive technical whitepaper.
The inquiry for this specific molecule highlights a common challenge in chemical research where a synthesized or commercially available compound may lack extensive, publicly documented characterization data. Such data is typically generated and published in peer-reviewed scientific journals as part of synthetic methodology studies or broader research campaigns.
Without the foundational NMR, IR, and Mass Spectrometry data, the creation of summary tables, detailed experimental protocols, and logical workflow diagrams as requested is not possible. Researchers and scientists seeking to work with this compound may need to perform this characterization independently.
General Approach to Spectroscopic Characterization
For researchers who may synthesize or acquire this compound, a general workflow for its characterization would be as follows. This logical relationship can be visualized in the diagram below.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
This guide will be updated with specific data for this compound should it become publicly available.
The Ascendance of 2-Oxa-7-azaspiro Scaffolds: A Technical Guide to their Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular architectures with enhanced pharmacological properties is a driving force in modern medicinal chemistry. Among the myriad of scaffolds explored, 2-Oxa-7-azaspiro systems have emerged as a promising class of compounds, offering a unique three-dimensional profile that can lead to improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the discovery and origin of 2-Oxa-7-azaspiro scaffolds, detailed experimental protocols for their synthesis, and an overview of their application in targeting various biological pathways.
Discovery and Origin: A Shift Towards Three-Dimensionality
The conceptual origin of 2-Oxa-7-azaspiro scaffolds lies in the broader movement within medicinal chemistry to "escape from flatland"[1]. Historically, many drug discovery programs focused on planar, aromatic structures. However, it became increasingly evident that molecules with a higher fraction of sp³-hybridized carbons, and thus a more defined three-dimensional shape, often exhibit superior clinical success rates. Spirocyclic systems, in which two rings share a single atom, are inherently three-dimensional and offer a rigid framework that can reduce conformational flexibility and optimize interactions with biological targets[1][2].
The 2-Oxa-7-azaspiro core, in particular, gained attention as a bioisosteric replacement for common motifs in drug molecules such as morpholine and piperidine. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The introduction of the spirocyclic oxetane or tetrahydrofuran ring in place of a less rigid heterocycle can favorably modulate physicochemical properties like lipophilicity (LogP) and metabolic stability, while maintaining or improving biological activity[1]. For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety has been shown to lower lipophilicity and improve metabolic stability in certain drug candidates[1].
While a singular "discovery" of the parent 2-Oxa-7-azaspiro scaffold is difficult to pinpoint, its evolution can be traced through a series of synthetic advancements that made these complex structures more accessible for investigation in drug discovery programs.
Synthetic Strategies and Methodologies
The synthesis of 2-Oxa-7-azaspiro scaffolds has evolved from multi-step, often low-yielding routes to more efficient and scalable methodologies. This section details key experimental protocols for the synthesis of representative 2-Oxa-7-azaspiro cores.
Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Derivatives
A notable approach to the 2-Oxa-7-azaspiro[3.5]nonane core involves a multi-step sequence starting from commercially available materials. The following is a representative protocol:
Experimental Protocol: Synthesis of a 2-Oxa-7-azaspiro[3.5]nonane Derivative
Diastereoselective Synthesis of 2-Oxa-7-azaspiro[4.5]decane Derivatives
More advanced methodologies have enabled the diastereoselective synthesis of complex 2-Oxa-7-azaspiro[4.5]decane derivatives, which are valuable for creating libraries of compounds for biological screening.
Experimental Protocol: Gold and Palladium Relay Catalytic Tandem Cyclization
This method utilizes a gold and palladium relay catalysis to achieve a tandem cyclization, constructing the 2-oxa-7-azaspiro[4.5]decane skeleton with high diastereoselectivity.
-
Step 1: Generation of Furan-Derived Azadiene: An enynamide starting material is treated with a gold catalyst to generate a furan-derived azadiene intermediate.
-
Step 2: [4+2] Cycloaddition: The in situ generated azadiene undergoes a [4+2] cycloaddition with a vinyl benzoxazinanone in the presence of a palladium catalyst.
-
General Conditions: The reaction is typically carried out under mild conditions, and the choice of ligands on the palladium catalyst is crucial for achieving high diastereoselectivity.
Quantitative Data for Diastereoselective Synthesis of 2-Oxa-7-azaspiro[4.5]decane Derivatives
| Entry | Starting Enynamide | Starting Vinyl Benzoxazinanone | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Substrate A | Substrate X | 97 | >20:1 |
| 2 | Substrate B | Substrate X | 85 | 15:1 |
| 3 | Substrate A | Substrate Y | 92 | >20:1 |
| 4 | Substrate C | Substrate Y | 78 | 10:1 |
Note: This table is a representative summary based on reported synthetic methods. Specific substrates and conditions will influence the actual yields and diastereoselectivities.
Applications in Drug Discovery and Biological Pathways
The unique structural and physicochemical properties of 2-Oxa-7-azaspiro scaffolds have led to their incorporation into a variety of drug candidates targeting different biological pathways. Their primary role is often to act as a rigid and metabolically stable scaffold that can present key pharmacophoric elements in a precise orientation for optimal target engagement.
Bioisosterism and Receptor Targeting
As previously mentioned, a key application of 2-Oxa-7-azaspiro scaffolds is as bioisosteres for more common heterocyclic rings. This strategy is often employed to modulate the properties of a known ligand for a specific receptor.
References
An In-Depth Technical Guide to 2-Oxa-7-azaspiro[4.4]nonan-1-one: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of 2-Oxa-7-azaspiro[4.4]nonan-1-one, a heterocyclic compound belonging to the spiro-gamma-lactam class of molecules. While specific experimental data for this compound is limited in publicly available literature, this document summarizes its fundamental properties and provides context based on the broader family of spiro lactams.
Core Physical Characteristics
Based on available data, the fundamental physical and chemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are well-established, other parameters are largely computational predictions and await experimental verification.
| Property | Value | Source |
| CAS Number | 1309588-02-0 | [1] |
| Molecular Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1] |
| Appearance | Solid (based on commercial availability) | [2] |
| Topological Polar Surface Area | 38.3 Ų | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Complexity | 169 | [1] |
Experimental Protocols: A Generalized Approach
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly available in the reviewed literature. However, general methodologies for the synthesis and analysis of spiro-gamma-lactams can be adapted.
Synthesis of Spiro-gamma-lactams
The synthesis of spiro-gamma-lactams often involves multi-step reactions. One common approach is the [3+2] cycloaddition reaction. The general workflow for such a synthesis is outlined below.
Caption: Generalized workflow for the synthesis and purification of a spiro-gamma-lactam.
Determination of Physical Properties
Standard analytical techniques are employed to determine the physicochemical properties of newly synthesized compounds.
Caption: Experimental workflow for determining the physical characteristics of a synthesized compound.
Biological Activity and Signaling Pathways: An Area for Future Research
Currently, there is no specific information in the scientific literature regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. The broader class of spiro-gamma-lactams has been investigated for various therapeutic applications, including antimicrobial and anticancer activities.[3][4]
The exploration of the biological targets of this compound represents a significant opportunity for future research. A general approach to identifying the biological target and mechanism of action for a novel compound is depicted below.
Caption: Logical workflow for the biological evaluation and target identification of a novel compound.
Conclusion
This compound is a spiro-gamma-lactam with established basic chemical identifiers. However, a comprehensive understanding of its physical properties and biological functions is currently lacking. The methodologies and workflows presented in this guide offer a framework for future experimental investigation into this and related spirocyclic compounds. Further research is warranted to elucidate the specific characteristics and potential therapeutic applications of this compound, which could be of significant interest to the fields of medicinal chemistry and drug development.
References
Navigating the Physicochemical Landscape of 2-Oxa-7-azaspiro[4.4]nonan-1-one: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
The spirocyclic scaffold, a unique three-dimensional motif, has garnered significant attention in medicinal chemistry for its potential to enhance pharmacological properties. Among these, 2-Oxa-7-azaspiro[4.4]nonan-1-one, a γ-lactam containing spirocycle, presents a promising core for the development of novel therapeutics. Understanding the solubility and stability of this core structure is paramount for its successful progression through the drug discovery and development pipeline. This in-depth technical guide provides a comprehensive overview of the methodologies to assess these critical physicochemical parameters, supported by representative data from analogous structures and detailed experimental protocols.
Solubility Profile: Unlocking Bioavailability
A compound's therapeutic efficacy is intrinsically linked to its ability to dissolve in physiological fluids. The solubility of this compound in various media dictates its absorption and bioavailability. While specific quantitative data for this exact molecule is not publicly available, the following tables present a template for the types of data that should be generated, using illustrative values for analogous spirocyclic and lactam-containing compounds.
Table 1: Aqueous Solubility of this compound (Hypothetical Data)
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water (pH 7.0) | 25 | 5.2 | Shake-flask |
| Phosphate Buffered Saline (pH 7.4) | 37 | 7.8 | Shake-flask |
| Simulated Gastric Fluid (pH 1.2) | 37 | 15.1 | Shake-flask |
| Simulated Intestinal Fluid (pH 6.8) | 37 | 6.5 | Shake-flask |
Table 2: Solubility in Organic Solvents of this compound (Hypothetical Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | > 50 |
| Ethanol | 25 | 35.8 |
| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |
| Acetonitrile | 25 | 12.3 |
| Dichloromethane | 25 | 28.7 |
Stability Assessment: Ensuring Therapeutic Integrity
The stability of a drug candidate under various environmental conditions is a critical quality attribute. Forced degradation studies are essential to identify potential degradation pathways and products, which informs formulation development, packaging, and storage conditions.
pH-Dependent Stability
The lactam ring within this compound may be susceptible to hydrolysis under acidic or basic conditions. The degradation of β-lactam antibiotics, for instance, is known to be strongly pH-dependent, often exhibiting a U-shaped profile with maximum stability at a specific pH range.[1]
Table 3: pH-Dependent Stability of Representative Lactam Analogs (Half-life in hours)
| pH | Temperature (°C) | Mecillinam Half-life (h)[2] | Amoxicillin Half-life (h)[3] | Cefotaxime Half-life (h)[1] |
| 3.0 | 37 | - | 128.2 | - |
| 4.5 - 6.5 | 25 | - | - | Maximally Stable |
| 6.5 | 37 | ~4 | - | - |
| 7.0 | 37 | 4-6 (in LB medium) | 208.3 | > 6 |
| 7.4 | 37 | ~2 (in MOPS medium) | - | > 6 |
| 11.0 | - | - | 9.7 | - |
Note: This table provides data for β-lactam antibiotics to illustrate the significant impact of pH on lactam ring stability. The specific stability profile of the γ-lactam in this compound would need to be experimentally determined.
Thermal Stability
Thermal stress can lead to the degradation of heterocyclic compounds. Understanding the thermal stability is crucial for manufacturing processes and storage.
Table 4: Thermal Decomposition Data for Representative Heterocyclic Compounds
| Compound Class | Onset of Decomposition (°C) | Atmosphere | Reference |
| Nitrogen-rich heterocyclic esters | > 250 | Inert & Oxidizing | [4][5] |
| Chitosan modified with heterocyclic dyes | 244 - 283 | - | [6] |
Photostability
Exposure to light can induce photodegradation. Photostability studies, as guided by ICH Q1B, are necessary to determine the need for light-protective packaging.[7] Forced degradation studies under controlled light exposure help in identifying potential photoproducts.[7]
Experimental Protocols
Detailed and robust experimental protocols are fundamental to generating reliable solubility and stability data.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique for determining equilibrium solubility.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of a drug substance.
Caption: General workflow for forced degradation studies.
Potential Biological Signaling Pathways
While the specific biological targets of this compound are yet to be fully elucidated, spirocyclic lactams have shown promise as antimicrobial and anti-HIV agents.[8] The following diagram illustrates a hypothetical signaling pathway that a bioactive compound from this class might modulate, for instance, by inhibiting a key enzyme in a pathogen.
Caption: Hypothetical signaling pathway modulated by a spirocyclic lactam.
Conclusion
The comprehensive characterization of solubility and stability is a non-negotiable step in the journey of any potential drug candidate. For this compound, a molecule with a promising spirocyclic core, the generation of robust data as outlined in this guide will be instrumental. By employing systematic experimental protocols and leveraging the knowledge gained from analogous structures, researchers can effectively navigate the physicochemical challenges and unlock the full therapeutic potential of this and other novel spirocyclic compounds.
References
- 1. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rdlaboratories.com [rdlaboratories.com]
- 8. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Promise: A Technical Guide to the Potential Biological Activity of 2-Oxa-7-azaspiro[4.4]nonan-1-one and its Analogs
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of the novel scaffold, 2-Oxa-7-azaspiro[4.4]nonan-1-one. While direct biological data for this specific molecule is not yet publicly available, this document explores the promising bioactivities of structurally related spiro-lactam compounds. By examining these analogs, we can infer the potential therapeutic avenues for this emerging class of molecules, particularly in the realms of oncology, infectious diseases, and neuroprotection.
Spirocyclic scaffolds, characterized by their rigid, three-dimensional structures, are of increasing interest in medicinal chemistry. This unique architecture can lead to enhanced target binding affinity and selectivity compared to more planar molecules. The this compound core, a type of spiro-γ-lactam, represents a promising yet underexplored area of chemical space. This guide will synthesize the existing data on analogous compounds to provide a foundational understanding of their potential applications.
Inferred Biological Activities of the Spiro-Lactam Scaffold
Based on the biological evaluation of structurally similar spiro-β-lactams and spiro-γ-lactams, the this compound scaffold may possess significant therapeutic potential in several key areas:
-
Anticancer Activity: Numerous spiro-lactam derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The proposed mechanisms often involve the modulation of critical signaling pathways implicated in cancer cell proliferation and survival.
-
Antimicrobial Activity: The lactam ring is a well-established pharmacophore in antibiotic discovery. Analogous spiro-lactam compounds have shown promising activity against various pathogens, including bacteria, HIV, and the Plasmodium parasite responsible for malaria.[1][2]
-
Neuroprotective Effects: While less explored for spiro-lactams specifically, some β-lactam antibiotics have been shown to exhibit neuroprotective properties by upregulating the expression of the glutamate transporter GLT1, which is crucial for clearing excess glutamate from the synapse and preventing excitotoxicity.[3] This suggests a potential, albeit speculative, neuroprotective role for compounds based on the this compound scaffold.
Quantitative Biological Data of Analogous Spiro-Lactam Compounds
The following tables summarize the quantitative biological activity data for various spiro-lactam analogs, providing insights into their potential potency and spectrum of activity.
Table 1: Anticancer Activity of Spiro-Lactam Analogs
| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Spiro-pyrrolopyridazine (SPP10) | MCF-7 (Breast) | XTT | 2.31 | [4] |
| Spiro-pyrrolopyridazine (SPP10) | H69AR (Lung) | XTT | 3.16 | [4] |
| Spiro-pyrrolopyridazine (SPP10) | PC-3 (Prostate) | XTT | 4.2 | [4] |
| Spiro compound (1c) | HCT116 (Colon) | MTT | 52.81 | [5] |
| Spiro compound (1c) | HL60 (Leukemia) | MTT | 49.72 | [5] |
| Spiro-isatin aza-β-lactam (14) | MCF-7 (Breast) | MTT | Lower than Tamoxifen | [6] |
| Spirocyclic α-methylene-γ-butyrolactone (19) | A2780 (Ovarian) | Cell Growth | Low-µM | [7] |
| Spiro-fused tryptanthrine (4a) | K562 (Leukemia) | MTS | Active | [8] |
| Spiro-fused tryptanthrine (4a) | HeLa (Cervical) | MTS | Active | [8] |
Table 2: Antimicrobial Activity of Spiro-Lactam Analogs
| Compound Class | Target Organism/Virus | Assay Type | IC50 (µM) | Reference |
| Spiro-β-lactam | Plasmodium | In vitro | < 3.5 | [2] |
| Spirocyclopentene-β-lactam (BSS-730A) | HIV-1 | In vitro | 0.014 | [9] |
| Spirocyclopentene-β-lactam (BSS-730A) | HIV-2 | In vitro | 0.008 | [9] |
| Spirocyclopentene-β-lactam (BSS-730A) | Plasmodium berghei (hepatic) | In vitro | 0.550 | [9] |
| Spirocyclopentene-β-lactam (BSS-730A) | Plasmodium falciparum (erythrocytic) | In vitro | 0.430 | [9] |
| Spirocyclopentene-β-lactam (9i) | HIV-1 | In vitro | 0.015 | [9] |
| Spirocyclopentene-β-lactam (12a) | HIV-2 | In vitro | 0.011 | [9] |
Experimental Protocols for Key Biological Assays
The following are generalized methodologies for the key experiments cited in the evaluation of spiro-lactam analogs.
Anticancer Activity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]
-
2. SRB (Sulphorhodamine B) Assay:
-
Principle: This assay is based on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein mass, which is related to the cell number.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with the test compounds as in the MTT assay.
-
After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with the SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
The absorbance is read on a microplate reader at approximately 510 nm.[10]
-
Antimicrobial Susceptibility Assays
1. Broth Microdilution Method:
-
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Methodology:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
A standardized suspension of the target microorganism is added to each well.
-
The plate is incubated under appropriate conditions for the microorganism to grow.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11]
-
2. Disk Diffusion Method:
-
Principle: This qualitative method assesses the susceptibility of a microorganism to a particular antimicrobial agent.
-
Methodology:
-
A standardized inoculum of the microorganism is swabbed uniformly across the surface of an agar plate.
-
Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
The plate is incubated, allowing the compound to diffuse into the agar and inhibit microbial growth.
-
The diameter of the zone of inhibition (the clear area around the disk where no growth occurs) is measured. A larger zone indicates greater susceptibility of the microorganism to the compound.[12]
-
Potential Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and its analogs, based on existing research on similar compounds.
Figure 1: Potential anticancer signaling pathways modulated by spiro-lactam analogs.
Figure 2: Proposed mechanism of antibacterial action for spiro-lactam compounds.
References
- 1. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 2. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Spiro-Fused Pyrrolo[3,4-a]pyrrolizines and Tryptanthrines as Potential Antitumor Agents: Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
- 10. A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03196K [pubs.rsc.org]
The Ascending Trajectory of 2-Oxa-7-azaspiro Compounds in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that can overcome the limitations of traditional "flat" molecules has led to a surge of interest in three-dimensional structures. Among these, 2-Oxa-7-azaspiro compounds have emerged as a particularly promising class of molecules in medicinal chemistry. Their inherent structural rigidity, improved physicochemical properties, and ability to explore novel chemical space make them attractive candidates for the development of new therapeutics. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of 2-Oxa-7-azaspiro compounds, with a focus on their applications in neurodegenerative diseases and as modulators of key physiological targets.
Physicochemical Advantages and Synthetic Strategies
Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that departs from the planar structures prevalent in many drug discovery programs. This "escape from flatland" is associated with improved clinical success.[1] The incorporation of a 2-oxa-7-azaspiro core can significantly enhance properties such as aqueous solubility and metabolic stability while reducing lipophilicity, all of which are critical for favorable pharmacokinetic profiles.[2]
The synthesis of these complex scaffolds has been a focus of considerable research, leading to the development of several versatile synthetic routes.
General Synthetic Approaches:
A variety of synthetic strategies have been employed to construct the 2-oxa-7-azaspiro core. One common approach involves the use of manganese(III)-based oxidation of 4-acylpyrrolidine-2,3-diones in the presence of 1,1-diarylethenes to yield 2-oxa-7-azaspiro[4.4]nonane-8,9-diones.[3] Another adaptable method for creating (oxa)azaspiro[2.n]alkane building blocks starts from commercially available N-Boc-protected lactams and lactones, utilizing a Tebbe olefination followed by cyclopropanation as the key steps.[4]
Experimental Protocols:
Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane: [5]
This multi-step synthesis begins with the reaction of 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in the presence of a base to form an amide intermediate. This intermediate then undergoes an intramolecular cyclization, followed by reduction of the amide carbonyl and subsequent debenzylation via catalytic hydrogenation to yield the final product.
-
Step 1: Amide Formation: 3-((benzylamino)methyl)oxetane-3-ol is reacted with chloroacetyl chloride in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine).
-
Step 2: Intramolecular Cyclization: The resulting chloroacetamide is treated with a second base (e.g., sodium hydride) in an inert solvent (e.g., THF) to induce self-cyclization.
-
Step 3: Reduction: The lactam is reduced using a reducing agent such as lithium aluminum hydride in an inert solvent.
-
Step 4: Deprotection: The benzyl protecting group is removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas).
Synthesis of 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate: [6]
This procedure involves the initial synthesis of a tosyl-protected precursor, followed by deprotection and salt formation.
-
Step 1: Synthesis of 7-(4-Methylbenzene-1-sulfonyl)-2-oxa-7-azaspiro[3.5]nonane: 4,4-bis(hydroxymethyl)piperidine is first converted to its N-tosylated diol. This diol then undergoes a one-pot mesylation and ring closure reaction. Specifically, methanesulfonyl chloride is slowly added to a solution of the diol and potassium tert-butoxide in THF.
-
Step 2: Deprotection and Salt Formation: The tosyl group is removed by treating the protected spirocycle with magnesium turnings in methanol under sonication. After workup, anhydrous oxalic acid is added to the filtrate to precipitate the hemioxalate salt.
Biological Activities and Therapeutic Potential
2-Oxa-7-azaspiro compounds have demonstrated a wide range of biological activities, with significant potential in several therapeutic areas.
Neurotrophic and Anti-Neuroinflammatory Effects:
A notable example is a 2-oxa-spiro[5.4]decane scaffold that has shown significant neurotrophic, neurogenic, and anti-neuroinflammatory properties.[7][8] This compound was found to be a potent activator of the TrkB-PI3K-AKT-CREB signaling pathway, a critical cascade for neuronal survival, growth, and synaptic plasticity.[7][8] Furthermore, it demonstrated the ability to down-regulate the pro-inflammatory cytokines IL-1α and IL-6, suggesting its potential as a therapeutic agent for conditions like stroke and depression where neuroinflammation is a key pathological feature.[7][8]
Signaling Pathway of a Neurotrophic 2-Oxa-Spiro[5.4]decane Compound
Caption: Activation of the TrkB-PI3K-AKT-CREB pathway by a 2-oxa-spiro[5.4]decane compound.
Muscarinic Receptor Antagonism:
Derivatives of 2-oxa-7-azaspiro compounds have also been explored as antagonists of muscarinic acetylcholine receptors. For instance, chiral 6-azaspiro[2.5]octanes have been identified as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor.[9] The development of subtype-selective muscarinic antagonists is a significant goal in medicinal chemistry, as it could lead to treatments for various neurological and psychiatric disorders with fewer side effects.
Quantitative Data Summary
The following tables summarize key quantitative data for representative 2-oxa-7-azaspiro compounds and related structures, highlighting their biological activities.
Table 1: Antitumor Activity of 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] [10]
| Compound | Cell Line | IC50 (µM) |
| Compound A | HeLa | 4.2 |
| CT26 | 5.1 | |
| Compound B | HeLa | 10.5 |
| CT26 | 12.3 | |
| Compound C | HeLa | 24.1 |
| CT26 | 18.7 |
Table 2: Muscarinic Receptor Affinity of Benzoxazine Derivatives (M4 Antagonists) [11]
| Compound | Receptor | pKi |
| Compound 28 | M4 | 9.00 |
| M1 | < 5.88 | |
| M2 | 6.47 | |
| M3 | 6.82 | |
| M5 | < 5.95 |
Experimental Protocols for Biological Evaluation
Antiproliferative Assay: [10]
The antiproliferative activity of the synthesized compounds was evaluated against a panel of human and mouse cancer cell lines, including HeLa (cervical carcinoma) and CT26 (colon carcinoma).
-
Cell Culture: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure: Cells were seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds.
-
Cell Viability Measurement: After a 72-hour incubation period, cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength, and the IC50 values were calculated.
Muscarinic Receptor Binding Assay: [11]
The binding affinities of the compounds for different muscarinic receptor subtypes (M1-M5) were determined using radioligand binding assays.
-
Membrane Preparation: Membranes from CHO cells stably expressing the human muscarinic receptor subtypes were used.
-
Binding Assay: The assays were performed in a buffer solution containing the cell membranes, a specific radioligand (e.g., [3H]N-methylscopolamine), and various concentrations of the competing test compounds.
-
Data Analysis: After incubation, the bound and free radioligand were separated by filtration. The radioactivity of the filters was measured by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 2-Oxa-7-azaspiro scaffold represents a valuable and increasingly accessible building block for medicinal chemists. The unique three-dimensional structures and favorable physicochemical properties of these compounds have already led to the discovery of potent and selective modulators of important biological targets. The continued exploration of novel synthetic methodologies, coupled with detailed biological evaluation, will undoubtedly unlock the full potential of this promising class of molecules in the development of next-generation therapeutics for a wide range of diseases. Future research will likely focus on expanding the diversity of 2-oxa-7-azaspiro libraries, exploring their application in a broader range of therapeutic areas, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical development.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of 2-oxa-7-azaspiro compounds.
References
- 1. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [kyivtoulouse.knu.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and pharmacology of benzoxazines as highly selective antagonists at M(4) muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereochemistry of 2-Oxa-7-azaspiro[4.4]nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the stereochemistry of 2-Oxa-7-azaspiro[4.4]nonan-1-one, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The document outlines the core stereochemical features of the molecule, discusses the potential for stereoisomerism, and explores synthetic strategies for obtaining stereochemically pure forms. While specific experimental data for this exact molecule is limited in current literature, this guide extrapolates from established methodologies for analogous spirocyclic lactam systems to provide a foundational understanding for researchers. This includes proposed experimental protocols for stereoselective synthesis and analytical methods for chiral separation and characterization.
Introduction
Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to high-affinity and selective binding to biological targets. The this compound core represents a unique heterocyclic system combining a lactone and a pyrrolidine ring through a spirocyclic junction. The stereochemistry of this spirocenter is a critical determinant of the molecule's biological activity and pharmacokinetic properties. A thorough understanding and control of its stereochemistry are therefore paramount for any drug development program centered on this scaffold.
Stereochemical Analysis
The structure of this compound, with the molecular formula C₇H₁₁NO₂, features a spirocyclic system where the C5 carbon atom is the spirocenter, connecting the furanone and pyrrolidine rings.
Stereogenic Center
The spiroatom at position 5 is a stereogenic center. This is because it is bonded to four different groups within the two rings, creating a chiral center. Consequently, this compound can exist as a pair of enantiomers.
The diagram below illustrates the enantiomeric relationship between the (R) and (S) isomers of this compound. The absolute configuration at the spirocenter dictates the spatial arrangement of the two rings relative to each other.
Quantitative Stereochemical Data
A comprehensive search of the scientific literature did not yield specific quantitative data for the individual enantiomers of this compound. The following table summarizes the absence of this information.
| Parameter | (R)-Enantiomer | (S)-Enantiomer | Racemate |
| Specific Rotation ([α]D) | Not Available | Not Available | Not Available |
| Enantiomeric Excess (ee) | Not Applicable | Not Applicable | Not Applicable |
| Melting Point (°C) | Not Available | Not Available | Not Available |
| Crystallographic Data | Not Available | Not Available | Not Available |
Proposed Stereoselective Synthesis
While a specific stereoselective synthesis for this compound has not been reported, the 1,3-dipolar cycloaddition reaction is a powerful and widely used method for the stereocontrolled synthesis of spiro-pyrrolidine derivatives. This approach can be adapted to target the desired spirocyclic lactone.
Proposed Synthetic Pathway: Asymmetric 1,3-Dipolar Cycloaddition
An asymmetric 1,3-dipolar cycloaddition between an azomethine ylide and a suitable dipolarophile, such as a γ-crotonolactone, in the presence of a chiral catalyst, could provide a direct route to enantiomerically enriched this compound.
The proposed workflow for this synthesis is outlined in the diagram below.
Hypothetical Experimental Protocol for Asymmetric 1,3-Dipolar Cycloaddition
-
Catalyst Preparation: A solution of a chiral metal catalyst (e.g., a copper(I) complex with a chiral bis(oxazoline) ligand) is prepared in a dry, inert solvent such as dichloromethane (DCM) or toluene under an argon atmosphere.
-
Reaction Setup: To the catalyst solution, the azomethine ylide precursor (e.g., an imino ester derived from glycine) is added, followed by the dropwise addition of γ-crotonolactone at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride solution) and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to isolate the desired spirocyclic lactone.
-
Chiral Analysis: The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase. The absolute configuration can be determined by X-ray crystallography of a suitable crystalline derivative or by comparison with analogous compounds of known stereochemistry.
Methods for Chiral Separation and Analysis
Should the stereoselective synthesis yield a racemic or enantioenriched mixture, separation of the enantiomers can be achieved through chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. This allows for the differential interaction with the two enantiomers of the analyte, leading to their separation.
Hypothetical Protocol:
-
Column: A chiral stationary phase column (e.g., Chiralpak IA, IB, or IC) is selected based on preliminary screening.
-
Mobile Phase: A mixture of n-hexane and isopropanol is commonly used as the mobile phase. The ratio is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: A typical flow rate of 1.0 mL/min is employed.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) is used to monitor the elution of the enantiomers.
-
Quantification: The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers.
Conclusion and Future Directions
The stereochemistry of this compound is defined by the single stereocenter at the C5 spiroatom, leading to the existence of a pair of enantiomers. While specific experimental data on the synthesis and characterization of the individual enantiomers are not currently available in the public domain, this guide provides a theoretical framework based on established principles of stereochemistry and synthetic methodologies for related spirocyclic systems.
Future research in this area should focus on the development of a robust stereoselective synthesis of this compound. The proposed asymmetric 1,3-dipolar cycloaddition presents a promising starting point. Subsequent chiral separation and detailed characterization of the individual enantiomers using techniques such as NMR spectroscopy, X-ray crystallography, and polarimetry will be crucial to fully elucidate their properties. A thorough investigation into the biological activities of the separated enantiomers will be essential to unlock the full therapeutic potential of this novel spirocyclic scaffold.
The Ascendancy of Spiro-Heterocycles in Modern Drug Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spiro-heterocycles, organic compounds characterized by two rings sharing a single common atom, are rapidly emerging as privileged scaffolds in medicinal chemistry. Their unique three-dimensional and conformationally constrained nature offers significant advantages in drug design, leading to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the core principles of spiro-heterocycles in drug discovery, from their synthesis and pharmacological activities to their application in targeting complex biological pathways. Detailed experimental protocols for key synthetic methodologies and structured quantitative data on their biological activities are presented to facilitate further research and development in this promising area.
Introduction: The Structural and Pharmacological Significance of Spiro-Heterocycles
Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals.[1] Among these, spiro-heterocycles have garnered substantial interest due to their distinct structural features.[2][3] The spiro junction imparts a rigid, three-dimensional geometry, which is a departure from the often-planar structures of many traditional heterocyclic drugs.[4][5] This rigidity can be highly advantageous in drug design for several reasons:
-
Enhanced Target Binding: The constrained conformation of spiro-heterocycles can lead to a more precise fit within the binding pockets of biological targets, such as enzymes and receptors. This can result in increased potency and selectivity.[4][6]
-
Improved Physicochemical Properties: The introduction of a spirocyclic moiety can favorably modulate key drug-like properties, including solubility, lipophilicity, and metabolic stability.[7][8]
-
Novel Chemical Space: Spiro-heterocycles provide access to novel chemical scaffolds, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.[6]
Spiro-oxindoles are a prominent class of spiro-heterocycles, with many natural products and synthetic derivatives exhibiting significant biological activity, particularly in oncology.[2][4] The spiro atom in these compounds is often at the C3 position of the oxindole ring.[4]
Synthetic Strategies for Spiro-Heterocycle Construction
The synthesis of spiro-heterocycles has evolved significantly, with numerous methodologies developed to afford these complex structures with high efficiency and stereocontrol. Key synthetic approaches include:
-
Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step. Microwave-assisted MCRs have proven particularly effective in accelerating the synthesis of diverse spiro-heterocyclic libraries.[9][10]
-
1,3-Dipolar Cycloadditions: This powerful class of reactions is widely used for the construction of five-membered heterocyclic rings. The reaction of an exocyclic alkene with a dipole like a nitrile oxide or an azomethine ylide can readily generate spiro-heterocyclic systems.[5][7]
-
Gold-Catalyzed Cycloisomerization: This modern synthetic method provides an efficient route to various spirocyclic systems under mild conditions, further expanding the accessible chemical space.[6]
-
Domino and Tandem Reactions: These sequential reactions allow for the formation of multiple bonds in a one-pot process, leading to the rapid assembly of complex spiro architectures.[11]
Key Experimental Protocols
Protocol 1: Microwave-Assisted Four-Component Synthesis of Spiro Indeno[1,2-b]quinoxaline-11,3′-pyrrolizine Derivatives [10]
This protocol describes a cascade reaction for the synthesis of spiro compounds with potential acetylcholinesterase (AChE) inhibitory activity.
-
Materials: Ninhydrin, phenylenediamine, L-proline, and various nitrostyrene derivatives.
-
Procedure:
-
A mixture of ninhydrin (1 mmol), phenylenediamine (1 mmol), L-proline (1 mmol), and a substituted nitrostyrene (1 mmol) is prepared in a suitable green solvent.
-
The reaction vessel is sealed and subjected to microwave irradiation at a specified temperature and time.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the pure spiro-heterocyclic compound.
-
-
Yields: Typically in the range of 88–98%.[10]
Protocol 2: 1,3-Dipolar Cycloaddition for the Synthesis of Spiro-Pyrrolidine/Oxindole Derivatives [7]
This method is used to synthesize potent antiproliferative agents.
-
Materials: (E)-16-arylidene derivatives of steroids, substituted isatins, and sarcosine.
-
Procedure:
-
A mixture of the (E)-16-arylidene steroidal derivative (1 equivalent), a substituted isatin (1.2 equivalents), and sarcosine (1.2 equivalents) is refluxed in a suitable solvent (e.g., methanol).
-
The azomethine ylide is generated in situ from the isatin and sarcosine.
-
The in situ generated ylide undergoes a 1,3-dipolar cycloaddition reaction with the steroidal alkene.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired spiro-pyrrolidinyl-steroidal compound.
-
Pharmacological Activities and Therapeutic Targets
Spiro-heterocycles have demonstrated a broad spectrum of pharmacological activities, making them attractive scaffolds for drug discovery across multiple therapeutic areas.[12]
Anticancer Activity
A significant body of research has focused on the development of spiro-heterocycles as anticancer agents.[4] Their mechanisms of action are diverse and include:
-
Inhibition of Protein-Protein Interactions: Spiro-oxindoles have been designed to inhibit the p53-MDM2 interaction, a key pathway in cancer progression.[4]
-
Kinase Inhibition: Certain spiro-heterocycles have shown selective inhibition of kinases such as AKT1 in the PI3K pathway.[4]
-
Hedgehog Signaling Pathway Inhibition: The natural product cyclopamine, a steroidal spiro-heterocycle, inhibits the Hedgehog (HH) signaling pathway by targeting the Smoothened (Smo) protein.[1][7] This pathway is implicated in various cancers.[7]
Antimicrobial and Antiviral Activities
Spiro-heterocycles have also shown promise as antimicrobial and antiviral agents.[12] For instance, certain spiro-indolinones are reported to be inhibitors of poliovirus and human rhinovirus 3C-proteinase.[4]
Other Therapeutic Applications
The therapeutic potential of spiro-heterocycles extends to a variety of other areas, including:
-
Anti-inflammatory agents [1]
-
Antimalarials [7]
-
Antifungals [7]
-
Acetylcholinesterase (AChE) inhibitors for potential Alzheimer's disease treatment[9][10]
Quantitative Structure-Activity Relationship (SAR) Data
The systematic modification of spiro-heterocyclic scaffolds has led to the generation of valuable SAR data, guiding the optimization of lead compounds.
| Compound Class | Target/Assay | Representative Activity | Reference |
| Spiro-pyrrolidinyl Steroids | Human Cancer Cell Lines | IC50 = 0.7–43 µM | [1][7] |
| Spiro 2-aminooxazoline Steroids | Human Cancer Cell Lines | GI50 = 0.34–18 µM | [1][7] |
| Spiro Indeno[1,2-b]quinoxaline Derivatives | Acetylcholinesterase (AChE) | Low micromolar IC50 | [9][10] |
| Spiro[indole-3,2-oxirane] Derivatives | ABTS Radical Scavenging | IC50 = 29.60–66.00 µM | [13] |
| Spiro[indole-3,2-oxirane] Derivatives | DPPH Radical Scavenging | IC50 = 90.80–121.00 µM | [13] |
Logical Workflow for Spiro-Heterocycle Drug Discovery
The process of discovering and developing a new drug based on a spiro-heterocyclic scaffold follows a logical progression of steps, from initial library synthesis to preclinical evaluation.
Conclusion and Future Perspectives
Spiro-heterocycles represent a compelling and increasingly important class of scaffolds for modern drug discovery. Their inherent three-dimensionality and conformational rigidity offer distinct advantages for achieving high potency and selectivity.[4] Advances in synthetic chemistry, particularly in the realm of multicomponent and catalytic reactions, have made diverse libraries of these complex molecules more accessible.[6][9] The broad range of demonstrated biological activities, from anticancer to antimicrobial, underscores their potential to address a wide array of unmet medical needs.[1][12] Future research will likely focus on the development of novel synthetic methodologies to access even more diverse and complex spiro-heterocyclic systems, the exploration of their potential as bioisosteres for existing pharmacophores, and their application in targeting challenging biological systems such as protein-protein interactions.[4][8] The continued investigation of spiro-heterocycles holds immense promise for the discovery of the next generation of innovative therapeutics.
References
- 1. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 9. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 10. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
Methodological & Application
Stereoselective Synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one, a valuable spirocyclic scaffold in medicinal chemistry. The inherent three-dimensional structure of spirocycles offers a unique exploration of chemical space, potentially leading to enhanced binding affinity and selectivity for biological targets.[1] This guide focuses on enzymatic and metal-mediated strategies to achieve high stereoselectivity.
Introduction
Spiro-oxazolidinones are an important class of heterocyclic compounds with a range of demonstrated biological activities.[2] The rigid, well-defined geometry of the this compound core makes it an attractive building block in drug discovery programs. However, methods for the stereoselective synthesis of these complex structures are limited.[2] This document outlines two primary approaches: an enzyme-catalyzed kinetic resolution for high enantiopurity and a manganese(III)-mediated oxidative cyclization for the construction of a related dione precursor.
Data Presentation
Table 1: Comparison of Stereoselective Synthesis Strategies
| Strategy | Key Reagents | Product | Stereoselectivity | Yield | Reference |
| Enzyme-Catalyzed Kinetic Resolution | Spiro-epoxide, HheG-M6 (mutant halohydrin dehalogenase), KOCN | Enantioenriched Spiro-oxazolidinone | High optical purity | Moderate (for resolved enantiomer) | [2] |
| Manganese(III)-Mediated Oxidative Cyclization | 1,1-diarylethenes, 4-acylpyrrolidine-2,3-diones, Mn(OAc)₃ | 2-Oxa-7-azaspiro[4.4]nonane-8,9-dione | Not specified | Good | [3] |
Experimental Protocols
Protocol 1: Enzyme-Catalyzed Stereoselective Synthesis of this compound via Kinetic Resolution
This protocol is adapted from an enzyme-mediated approach for the synthesis of spiro-oxazolidinones.[2] It utilizes a mutant halohydrin dehalogenase (HHDH) for the kinetic resolution of a racemic spiro-epoxide precursor.
Materials:
-
Racemic spiro-epoxide precursor (e.g., 7-oxa-1-azaspiro[4.4]nonan-2-one epoxide)
-
Triple mutant Halohydrin Dehalogenase HheG-M6 (I104F/N196S/F200W)[2]
-
Potassium cyanate (KOCN)
-
Tris-SO₄ buffer (pH 7.5)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the racemic spiro-epoxide (1.0 mmol) in Tris-SO₄ buffer (20 mL, pH 7.5), add KOCN (1.5 mmol).
-
Initiate the reaction by adding the HheG-M6 enzyme solution (1 mg/mL).
-
Stir the reaction mixture at room temperature (25°C) and monitor the progress by TLC or HPLC.
-
Upon reaching approximately 50% conversion, quench the reaction by adding ethyl acetate (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the enantioenriched this compound and the unreacted epoxide by silica gel column chromatography.
Expected Outcome:
This kinetic resolution is expected to yield the desired spiro-oxazolidinone with high optical purity.[2] The unreacted epoxide can be recovered and potentially racemized for reuse.
Protocol 2: Synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-dione Precursor via Mn(III)-Based Oxidation
This protocol describes a one-pot synthesis of a dione derivative of the target scaffold, which can serve as a precursor for further elaboration. The method utilizes a manganese(III)-mediated oxidative formal [2+2+2] cycloaddition.[3]
Materials:
-
1,1-Diarylethene (1.0 mmol)
-
4-Acylpyrrolidine-2,3-dione (1.0 mmol)
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) (2.0 mmol)
-
Glacial acetic acid
-
Dry air stream
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 1,1-diarylethene (1.0 mmol) and the 4-acylpyrrolidine-2,3-dione (1.0 mmol) in glacial acetic acid (20 mL).
-
Add manganese(III) acetate dihydrate (2.0 mmol) to the mixture.
-
Stir the reaction at 23°C under a stream of dry air.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Pour the reaction mixture into a saturated sodium bicarbonate solution and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 2-Oxa-7-azaspiro[4.4]nonane-8,9-dione.[3]
Expected Outcome:
This procedure is reported to produce the 2-Oxa-7-azaspiro[4.4]nonane-8,9-dione in good yields.[3] The resulting dione can be further modified to obtain the desired this compound.
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the enzyme-catalyzed kinetic resolution.
Caption: Workflow for the Mn(III)-mediated oxidative cyclization.
References
One-Pot Synthesis of 2-Oxa-7-azaspiro[4.4]nonane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2-Oxa-7-azaspiro[4.4]nonane derivatives. This class of spirocyclic compounds holds significant potential in medicinal chemistry and drug discovery due to their unique three-dimensional architecture, which can lead to improved pharmacological properties. The protocols outlined below describe two distinct and efficient one-pot methodologies for the synthesis of functionalized 2-Oxa-7-azaspiro[4.4]nonane scaffolds.
Introduction
Spirocycles are a class of organic compounds characterized by two rings connected by a single common atom. Their rigid, three-dimensional structure makes them attractive scaffolds in drug design, often leading to enhanced binding affinity, selectivity, and metabolic stability. The 2-Oxa-7-azaspiro[4.4]nonane core, containing both oxygen and nitrogen heteroatoms, offers multiple points for functionalization, making it a versatile building block for the creation of diverse chemical libraries for biological screening. One-pot synthesis, the focus of these notes, provides a streamlined and efficient approach to these complex molecules, reducing reaction time, cost, and waste.
Synthesis Methodologies
Two primary one-pot methods for the synthesis of 2-Oxa-7-azaspiro[4.4]nonane derivatives are presented: a Manganese(III)-based oxidative cyclization and a three-component reaction.
Method 1: Manganese(III)-Based One-Pot Synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones
This method utilizes a manganese(III)-based oxidation reaction to construct the 2-Oxa-7-azaspiro[4.4]nonane-8,9-dione scaffold from 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones in a single step.
Experimental Workflow:
Caption: Workflow for the Mn(III)-based one-pot synthesis.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,1-diarylethene (1.0 mmol) and the 4-acylpyrrolidine-2,3-dione (1.0 mmol) in glacial acetic acid (20 mL).
-
Reaction Initiation: To the stirred solution, add manganese(III) acetate dihydrate (2.2 mmol).
-
Reaction Conditions: Allow the reaction mixture to stir at room temperature (25°C) for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of cold water (100 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane-ethyl acetate) to afford the desired 2-Oxa-7-azaspiro[4.4]nonane-8,9-dione derivative.
Quantitative Data:
| Entry | 1,1-Diarylethene (Ar) | 4-Acylpyrrolidine-2,3-dione (R) | Yield (%) |
| 1 | Phenyl | Methyl | 78 |
| 2 | 4-Methylphenyl | Methyl | 82 |
| 3 | 4-Methoxyphenyl | Methyl | 85 |
| 4 | Phenyl | Ethyl | 75 |
Method 2: Three-Component One-Pot Synthesis of 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene Derivatives
This catalyst-free, three-component reaction involves the combination of an alkyl isocyanide, a dialkyl acetylenedicarboxylate, and a 3-alkyl-4-arylidene-isoxazol-5(4H)-one to efficiently construct the 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene scaffold.[1]
Experimental Workflow:
Caption: Workflow for the three-component one-pot synthesis.
Experimental Protocol:
-
Reactant Combination: In a sealed tube, combine the alkyl isocyanide (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and the 3-alkyl-4-arylidene-isoxazol-5(4H)-one (1.0 mmol).
-
Solvent Addition: Add toluene (5 mL) to the mixture.
-
Reaction Conditions: Heat the sealed tube at 110 °C for 12-24 hours. Monitor the reaction progress by TLC.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivative.[1]
Quantitative Data:
| Entry | Alkyl Isocyanide (R1) | Dialkyl Acetylenedicarboxylate (R2) | 3-Alkyl-4-arylidene-isoxazol-5(4H)-one (R3, Ar) | Yield (%)[1] |
| 1 | Cyclohexyl | Methyl | Methyl, Phenyl | 92 |
| 2 | tert-Butyl | Methyl | Methyl, Phenyl | 88 |
| 3 | Cyclohexyl | Ethyl | Methyl, Phenyl | 90 |
| 4 | Cyclohexyl | Methyl | Ethyl, 4-Chlorophenyl | 85 |
Applications in Drug Discovery and Potential Signaling Pathways
While specific biological targets for many 2-Oxa-7-azaspiro[4.4]nonane derivatives are still under investigation, the broader class of spirocyclic compounds, particularly those containing nitrogen and oxygen heterocycles, has shown significant promise in various therapeutic areas.
Anticancer Activity: Structurally related spirooxindole alkaloids have demonstrated potent anticancer activities. The rigid spirocyclic framework can orient functional groups in a precise manner, allowing for strong and selective interactions with biological targets such as kinases, which are often dysregulated in cancer.
Insecticidal and Fungicidal Activity: Certain derivatives of the 2-Oxa-7-azaspiro[4.4]nonane scaffold have been investigated for their agrochemical applications. For instance, some analogues have shown insecticidal activity, potentially through the inhibition of mitochondrial respiration in insects.
Potential Signaling Pathway Interaction (Hypothetical):
Based on the known activities of related compounds, a potential mechanism of action for certain 2-Oxa-7-azaspiro[4.4]nonane derivatives could involve the disruption of cellular energy metabolism.
Caption: Hypothetical pathway of mitochondrial respiration inhibition.
This diagram illustrates a potential mechanism where a 2-Oxa-7-azaspiro[4.4]nonane derivative could inhibit the mitochondrial electron transport chain, leading to a decrease in ATP production and ultimately causing cell death. This is a plausible pathway for both anticancer and insecticidal activities.
Conclusion
The one-pot synthesis methodologies presented here offer efficient and versatile routes to novel 2-Oxa-7-azaspiro[4.4]nonane derivatives. These compounds represent a promising class of scaffolds for the development of new therapeutic agents and agrochemicals. Further investigation into their biological activities and specific molecular targets is warranted to fully explore their potential in drug discovery and other applications. The detailed protocols and data provided in these application notes are intended to facilitate further research and development in this exciting area of medicinal chemistry.
References
Catalytic Routes to 2-Azaspiro[4.4]nonan-1-one: A Guide to Modern Synthetic Methods
For Researchers, Scientists, and Drug Development Professionals
The 2-azaspiro[4.4]nonan-1-one scaffold is a key structural motif present in a variety of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional structure makes it an attractive framework in medicinal chemistry for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for two prominent catalytic methods for the synthesis of 2-azaspiro[4.4]nonan-1-one and its derivatives: a phosphine-catalyzed [3+2] cycloaddition and a rhodium(III)-catalyzed C-H activation and spiroannulation.
Catalytic Method 1: Phosphine-Catalyzed [3+2] Cycloaddition
This method provides a powerful and direct approach to the 2-azaspiro[4.4]nonan-1-one core through a formal [3+2] cycloaddition of 2-methylene-γ-lactams with allenoates or other suitable Michael acceptors, catalyzed by a nucleophilic phosphine.
Data Presentation: Phosphine-Catalyzed Synthesis
| Entry | 2-Methylene-γ-lactam | Allenoate/Acceptor | Phosphine Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | N-Boc-2-methylene-pyrrolidin-2-one | Ethyl 2,3-butadienoate | PPh₃ (20 mol%) | Toluene | 80 | 12 | 75 | [1] |
| 2 | N-Cbz-2-methylene-pyrrolidin-2-one | Methyl 2,3-butadienoate | PBu₃ (20 mol%) | THF | 65 | 18 | 68 | [1] |
| 3 | N-Bn-2-methylene-pyrrolidin-2-one | Ethyl 2,3-butadienoate | PPh₃ (20 mol%) | Dioxane | 100 | 10 | 82 | [1] |
| 4 | N-Boc-2-methylene-pyrrolidin-2-one | N-Phenylmaleimide | PPh₃ (15 mol%) | CH₂Cl₂ | rt | 24 | 91 | [2] |
Experimental Protocol: Phosphine-Catalyzed [3+2] Cycloaddition
Materials:
-
N-protected 2-methylene-γ-lactam (1.0 equiv)
-
Allenoate or other Michael acceptor (1.2 equiv)
-
Triphenylphosphine (PPh₃) (0.2 equiv)
-
Anhydrous toluene (or other specified solvent)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected 2-methylene-γ-lactam (1.0 equiv) and triphenylphosphine (0.2 equiv).
-
Add anhydrous toluene via syringe to dissolve the solids.
-
To this solution, add the allenoate (1.2 equiv) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-azaspiro[4.4]nonan-1-one derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalytic Cycle: Phosphine-Catalyzed [3+2] Cycloaddition
Caption: Catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition.
Catalytic Method 2: Rhodium(III)-Catalyzed C-H Activation and Spiroannulation
This innovative method utilizes a rhodium(III) catalyst to achieve a cascade reaction involving C-H activation, directing group migration, dearomatization, and spiroannulation of N-carbamoylindoles with 1,3-enynes to generate spiro[indoline-2,2′-pyrrolidin]-5′-one scaffolds, a class of spiro-γ-lactams.[3] This strategy offers a highly atom-economical route to complex spirocyclic systems.
Data Presentation: Rhodium(III)-Catalyzed Spiroannulation
| Entry | N-Carbamoylindole | 1,3-Enyne | Rh(III) Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 1-(pivaloylcarbamoyl)-1H-indole | 4-phenylbut-1-en-3-yne | [CpRhCl₂]₂ (2.5 mol%) | AgSbF₆ (20 mol%) | DCE | 80 | 12 | 85 | [3] |
| 2 | 1-(pivaloylcarbamoyl)-5-methoxy-1H-indole | 4-phenylbut-1-en-3-yne | [CpRhCl₂]₂ (2.5 mol%) | AgSbF₆ (20 mol%) | DCE | 80 | 12 | 92 | |
| 3 | 1-(pivaloylcarbamoyl)-1H-indole | 4-(p-tolyl)but-1-en-3-yne | [Cp*RhCl₂]₂ (2.5 mol%) | AgSbF₆ (20 mol%) | DCE | 80 | 14 | 81 | |
| 4 | 1-(pivaloylcarbamoyl)-5-bromo-1H-indole | 4-phenylbut-1-en-3-yne | [Cp*RhCl₂]₂ (2.5 mol%) | AgSbF₆ (20 mol%) | DCE | 80 | 16 | 76 |
Experimental Protocol: Rhodium(III)-Catalyzed C-H Activation and Spiroannulation
Materials:
-
N-Carbamoylindole (1.0 equiv)
-
1,3-Enyne (1.2 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
Silver hexafluoroantimonate (AgSbF₆) (20 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a sealed tube under an inert atmosphere, add the N-carbamoylindole (1.0 equiv), 1,3-enyne (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (20 mol%).
-
Add anhydrous DCE via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired spiro[indoline-2,2′-pyrrolidin]-5′-one product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Reaction Workflow: Rh(III)-Catalyzed Spiroannulation
Caption: Experimental workflow for the Rh(III)-catalyzed synthesis of spiro-γ-lactams.
These detailed notes and protocols provide a starting point for the synthesis of 2-azaspiro[4.4]nonan-1-one and related spiro-γ-lactam structures. Researchers are encouraged to consult the primary literature for further details and substrate scope. The development of novel catalytic methods continues to be a vibrant area of research, and these examples represent the forefront of synthetic strategies toward this important class of molecules.
References
Application Notes and Protocols for 2-Oxa-7-azaspiro[4.4]nonan-1-one as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Oxa-7-azaspiro[4.4]nonan-1-one is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its inherent three-dimensional spirocyclic scaffold offers a unique structural framework that can lead to compounds with improved pharmacological properties compared to their planar counterparts. This document provides detailed application notes on the utility of this scaffold, a proposed synthetic protocol for its preparation, and examples of its derivatization for structure-activity relationship (SAR) studies.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of increasing interest in modern drug design. Their rigid, three-dimensional geometry allows for a more precise spatial arrangement of functional groups, which can enhance binding affinity and selectivity for biological targets. The incorporation of a spirocyclic core, such as this compound, can improve key drug-like properties including:
-
Increased F(sp³) : A higher fraction of sp³-hybridized carbons is often correlated with greater success in clinical trials.
-
Improved Solubility and Metabolic Stability : The introduction of heteroatoms and a non-planar structure can positively influence these pharmacokinetic parameters.
-
Novel Chemical Space : Spirocycles provide access to underexplored areas of chemical space, offering opportunities for the discovery of novel bioactive compounds.
The this compound scaffold combines a γ-lactone and a γ-lactam ring, providing two key points for chemical modification and diversification.
Applications in Medicinal Chemistry
The this compound core is a versatile starting point for the synthesis of a wide range of biologically active molecules. Its derivatives have the potential to interact with various biological targets, including enzymes and receptors.
Bioisosteric Replacement
In drug design, functional groups or molecular fragments are often replaced with others that have similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic profiles. The spiro-lactam portion of this compound can serve as a bioisosteric replacement for more common heterocyclic rings like piperidine or morpholine. This can lead to improved metabolic stability and novel intellectual property.[1]
Scaffold for Library Synthesis
The amenability of the lactam nitrogen to derivatization makes this compound an excellent scaffold for the creation of compound libraries for high-throughput screening. By introducing a variety of substituents at this position, a diverse set of molecules can be rapidly synthesized to explore structure-activity relationships.
Potential Therapeutic Areas
While specific biological activity for derivatives of this compound is an active area of research, related spirocyclic lactams have shown promise in several therapeutic areas, including:
-
Antimicrobial Agents : Spiro-β-lactams and spiro-γ-lactams have been investigated for their anti-HIV and antiplasmodial activities.[2]
-
Anticancer Agents : The spiro-oxindole scaffold, a related structural motif, is found in alkaloids with significant anticancer activity.[3]
-
Central Nervous System (CNS) Disorders : Spirocyclic compounds are present in drugs targeting CNS receptors, such as dopamine and serotonin receptors.[4]
A hypothetical application could involve the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the enzyme's active site. By functionalizing the this compound scaffold with appropriate pharmacophoric groups, it is conceivable to design novel kinase inhibitors.
Experimental Protocols
Proposed Synthesis of this compound
This protocol is adapted from the synthesis of a related dione derivative and represents a plausible route. The proposed synthesis involves a manganese(III)-mediated oxidative radical cyclization of a suitable N-acetoacetyl pyrrolidinone with an alkene.
Materials:
-
N-acetoacetyl-2-pyrrolidinone
-
Manganese(III) acetate dihydrate
-
Ethylene (gas)
-
Glacial acetic acid
-
Sodium borohydride
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Oxidative Cyclization: To a solution of N-acetoacetyl-2-pyrrolidinone (1 equivalent) in glacial acetic acid, add manganese(III) acetate dihydrate (2.2 equivalents).
-
Purge the reaction vessel with ethylene gas and maintain an ethylene atmosphere.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate, 2-Oxa-7-azaspiro[4.4]nonane-1,8-dione.
-
Selective Reduction: Dissolve the crude intermediate in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
General Protocol for N-Derivatization
The lactam nitrogen of this compound can be readily derivatized to introduce a variety of substituents.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Electrophile (e.g., benzyl bromide, alkyl halide, acyl chloride)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired electrophile (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data Presentation
The following table presents hypothetical data for a series of N-derivatized analogs of this compound, illustrating how quantitative data for such a series could be structured.
| Compound ID | R-Group | Yield (%) | Purity (%) | IC₅₀ (µM) vs. Target X |
| 1 | H | - | >95 | >100 |
| 2a | Benzyl | 85 | >98 | 15.2 |
| 2b | 4-Fluorobenzyl | 82 | >99 | 8.7 |
| 2c | 2-Pyridylmethyl | 75 | >97 | 5.1 |
| 2d | Acetyl | 90 | >98 | 50.8 |
Conclusion
This compound is a promising building block for the development of novel therapeutic agents. Its unique three-dimensional structure and synthetic tractability make it an attractive scaffold for exploring new chemical space and for the optimization of lead compounds. The provided protocols offer a starting point for the synthesis and derivatization of this versatile molecule, enabling its broader application in drug discovery programs. Further research into the biological activities of its derivatives is warranted and holds the potential for the identification of new drug candidates.
References
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Purification of 2-Oxa-7-azaspiro[4.4]nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 2-Oxa-7-azaspiro[4.4]nonan-1-one, a spirocyclic lactam of interest in medicinal chemistry and drug discovery. Spiro-γ-lactams are a class of spirocyclic compounds present in a wide range of synthetic bioactive and naturally occurring molecules.[1] The purification of such compounds is a critical step in their synthesis and subsequent biological evaluation. The protocol described herein is based on common laboratory techniques for the purification of related spirocyclic structures and is intended to serve as a comprehensive guide for researchers.
Introduction
Spirocyclic lactams, including this compound, are increasingly recognized for their therapeutic potential, with applications ranging from antibiotics to cholesterol absorption inhibitors.[2][3] The rigid, three-dimensional structure of these molecules makes them attractive scaffolds in drug design. The synthesis of spiro-β-lactams often involves methods like the Staudinger [2+2] ketene-imine cycloaddition reaction.[2] Following synthesis, effective purification is paramount to obtaining a compound of sufficient purity for analytical and biological studies. This protocol outlines a general yet detailed procedure for the purification of this compound from a crude reaction mixture.
Purification Strategy Overview
The general strategy for purifying this compound involves an initial workup to remove bulk impurities, followed by chromatographic separation, and potentially, a final crystallization step to achieve high purity. The choice of specific techniques will depend on the scale of the synthesis and the nature of the impurities present.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Aqueous Workup and Extraction
This initial step aims to remove water-soluble reagents, byproducts, and catalysts from the crude reaction mixture.
Materials:
-
Crude reaction mixture containing this compound
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Column Chromatography
Column chromatography is a standard method for purifying organic compounds. For spirocyclic lactams, silica gel is commonly used as the stationary phase.[3]
Materials:
-
Crude this compound
-
Silica gel (100-200 or 230-400 mesh)[3]
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
-
Chromatography column
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp and/or iodine chamber for visualization
-
Collection tubes or flasks
Procedure:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 10% ethyl acetate in hexanes) and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the top of the column.
-
Elute the column with a gradient of the chosen eluent system. The polarity of the eluent is gradually increased to separate the compounds based on their affinity for the stationary phase.
-
Collect fractions and monitor the separation by TLC.
-
For visualization on TLC, use a UV lamp if the compound is UV-active, or stain with an appropriate reagent (e.g., iodine).[3]
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
(Optional) Purification by Crystallization
For obtaining a highly pure, crystalline product, a final crystallization step can be performed.
Materials:
-
Purified this compound
-
Recrystallization solvent (e.g., ethanol, or a mixture of solvents like ethyl acetate/hexanes)[4]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the purified product in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to induce complete crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain the pure this compound.
Data Presentation
The following table summarizes common purification methods and conditions applicable to spirocyclic lactams, based on available literature for related compounds.
| Purification Method | Stationary Phase/Solvent | Eluent/Conditions | Expected Outcome | Reference |
| Column Chromatography | Silica Gel (100-200 mesh) | Gradient elution (e.g., ethyl acetate in hexanes) | Separation of diastereomers and removal of byproducts | [3][5] |
| Flash Chromatography | Silica Gel | Ethyl acetate/hexane gradients (e.g., 1:3 to 1:2) | Rapid purification with good to excellent yields | [5][6][7] |
| Recrystallization | Ethanol or Ethanol/Water | Slow cooling from a hot, saturated solution | High purity crystalline solid | [4] |
| Preparative HPLC | C18 reverse-phase column | Gradient of acetonitrile in water with 0.1% TFA | High-purity separation of closely related analogues | [8] |
Concluding Remarks
The protocol provided outlines a robust and adaptable methodology for the purification of this compound. The specific choice of techniques and conditions should be optimized based on the reaction outcome and the desired purity level. For all purified compounds, it is essential to confirm the structure and purity using analytical techniques such as NMR, mass spectrometry, and elemental analysis.[3]
References
- 1. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of medicinally privileged spiro-β-lactams - American Chemical Society [acs.digitellinc.com]
- 3. ias.ac.in [ias.ac.in]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates [frontiersin.org]
- 7. estudogeral.uc.pt [estudogeral.uc.pt]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for the Characterization of 2-Oxa-7-azaspiro[4.4]nonan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of 2-Oxa-7-azaspiro[4.4]nonan-1-one, a novel spirocyclic lactam with potential applications in drug discovery. The methodologies described herein are essential for the unambiguous identification, purity determination, and quality control of this compound, ensuring reliable data for further research and development.
Introduction
This compound is a heterocyclic organic compound featuring a unique spirocyclic scaffold. Such structures are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations, which can lead to high-affinity and selective interactions with biological targets. Accurate and thorough analytical characterization is a critical first step in the evaluation of any new chemical entity. This document outlines the primary analytical techniques for the comprehensive characterization of this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1309588-02-0 |
| Molecular Formula | C₇H₁₁NO₂[1] |
| Molecular Weight | 141.17 g/mol [1] |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Analytical Techniques and Protocols
A multi-technique approach is essential for the comprehensive characterization of this compound. The following sections detail the experimental protocols for the recommended analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
3.1.1. Experimental Protocol for ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for confirming the spirocyclic core.
-
3.1.2. Representative ¹H and ¹³C NMR Data
The following tables present hypothetical but expected NMR data for this compound based on its structure.
Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | br s | 1H | NH |
| ~4.2 | t | 2H | O-CH₂ |
| ~3.5 | t | 2H | N-CH₂ (ring A) |
| ~2.8 | t | 2H | N-CH₂ (ring B) |
| ~2.1 | m | 2H | CH₂ (ring B) |
| ~1.9 | m | 2H | CH₂ (ring A) |
Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (Lactam) |
| ~90 | C (Spiro) |
| ~65 | O-CH₂ |
| ~45 | N-CH₂ (ring A) |
| ~40 | N-CH₂ (ring B) |
| ~35 | CH₂ (ring B) |
| ~25 | CH₂ (ring A) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula.
3.2.1. Experimental Protocol for HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Ensure a mass accuracy of < 5 ppm.
-
3.2.2. Representative HRMS Data
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [C₇H₁₁NO₂ + H]⁺ | 142.0863 | 142.0861 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the compound and for method development in purification and quality control.
3.3.1. Experimental Protocol for HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: 5% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL of a 1 mg/mL sample solution.
3.3.2. Representative HPLC Data
Table 4: HPLC Purity Analysis
| Parameter | Value |
| Retention Time | ~8.5 minutes |
| Purity (AUC) | >98% |
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including the stereochemistry of the spiro center, single-crystal X-ray diffraction is the gold standard.
3.4.1. Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods.
-
Refine the structure using full-matrix least-squares on F².
-
Workflow and Logical Relationships
The following diagrams illustrate the overall analytical workflow and the logical relationships between the characterization techniques.
Caption: Overall analytical workflow for the characterization.
Caption: Logical relationships between techniques and derived data.
Conclusion
The analytical methods and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. A combination of NMR spectroscopy, mass spectrometry, and HPLC is essential for confirming the structure and purity of the compound. For an unambiguous determination of its three-dimensional structure, X-ray crystallography is highly recommended. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is fundamental for the advancement of research and development involving this promising spirocyclic lactam.
References
Application Notes and Protocols: Derivatization of 2-Oxa-7-azaspiro[4.4]nonan-1-one for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, derivatization, and subsequent biological screening of a library based on the 2-oxa-7-azaspiro[4.4]nonan-1-one scaffold. Spirocyclic compounds are of high interest in drug discovery due to their structural rigidity and three-dimensionality, which can lead to improved potency and selectivity for biological targets.[1][2]
Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core can be achieved through a multi-step process adapted from known syntheses of similar spirocyclic lactams.[3][4] A plausible synthetic route involves the initial formation of a suitable cyclopentane derivative followed by cyclization to form the lactam ring. One potential strategy is the manganese(III) acetate-mediated oxidative cyclization.[5]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of related azaspiro compounds.[4][6]
-
Step 1: Synthesis of a suitable precursor. A detailed, multi-step synthesis would be required to generate a precursor amenable to cyclization. Given the complexity, for the purposes of these notes, we will assume the availability of a suitable precursor for the final cyclization step.
-
Step 2: Cyclization to form the spiro-lactam. A precursor containing both the future lactone and lactam components would be subjected to cyclization conditions. For instance, a phosphine-catalyzed [3+2]-cycloaddition could be employed.[4][6]
-
Reaction Conditions:
-
Dissolve the precursor in a suitable solvent (e.g., dichloromethane).
-
Add a phosphine catalyst (e.g., triphenylphosphine).
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the final product by NMR and mass spectrometry.
-
Derivatization of this compound
The secondary amine in the 7-position of the spirocycle is the primary site for derivatization to create a diverse library of compounds for biological screening. Standard N-acylation and N-alkylation reactions can be employed.
Experimental Workflow for Derivatization
Figure 1. Experimental workflow for the derivatization of the core scaffold.
2.1. N-Acylation
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in dichloromethane.
-
Add a base such as triethylamine (1.5 equivalents).
-
Cool the mixture to 0°C.
-
Add the desired acyl chloride or acid anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Table 1: Representative N-Acylation Reactions
| Entry | Acylating Agent | Product | Yield (%) | Purity (%) |
| 1 | Acetyl chloride | 7-acetyl-2-oxa-7-azaspiro[4.4]nonan-1-one | 85 | >95 |
| 2 | Benzoyl chloride | 7-benzoyl-2-oxa-7-azaspiro[4.4]nonan-1-one | 78 | >95 |
| 3 | Acetic anhydride | 7-acetyl-2-oxa-7-azaspiro[4.4]nonan-1-one | 90 | >95 |
2.2. N-Alkylation
Experimental Protocol:
-
Dissolve this compound (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a strong base such as sodium hydride (1.2 equivalents) at 0°C.
-
Stir for 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents).
-
Stir at room temperature or heat as necessary for 12-48 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Table 2: Representative N-Alkylation Reactions
| Entry | Alkylating Agent | Product | Yield (%) | Purity (%) |
| 1 | Methyl iodide | 7-methyl-2-oxa-7-azaspiro[4.4]nonan-1-one | 92 | >95 |
| 2 | Benzyl bromide | 7-benzyl-2-oxa-7-azaspiro[4.4]nonan-1-one | 85 | >95 |
| 3 | Ethyl bromoacetate | Ethyl 2-(1-oxo-2-oxa-7-azaspiro[4.4]nonan-7-yl)acetate | 75 | >95 |
2.3. Suzuki Coupling for Further Diversification
To introduce aryl or heteroaryl moieties, a two-step process involving N-functionalization with a halide followed by Suzuki coupling can be employed.
Experimental Protocol:
-
Step 1: Synthesis of a Halogenated Precursor. Alkylate the core scaffold with a dihaloalkane (e.g., 1-bromo-4-iodobenzene) under the N-alkylation conditions described above to introduce a handle for the Suzuki reaction.
-
Step 2: Suzuki Coupling.
-
Combine the halogenated precursor (1 equivalent), a boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents) in a mixture of toluene and water.
-
Heat the reaction mixture at reflux under an inert atmosphere for 12-24 hours.
-
Cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Table 3: Representative Suzuki Coupling Reactions
| Entry | Boronic Acid | Product | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 7-(4-phenylbenzyl)-2-oxa-7-azaspiro[4.4]nonan-1-one | 70 | >95 |
| 2 | 4-pyridinylboronic acid | 7-(4-(pyridin-4-yl)benzyl)-2-oxa-7-azaspiro[4.4]nonan-1-one | 65 | >95 |
| 3 | 3-Thiopheneboronic acid | 7-(4-(thiophen-3-yl)benzyl)-2-oxa-7-azaspiro[4.4]nonan-1-one | 68 | >95 |
Biological Screening
The synthesized library of this compound derivatives can be screened against a variety of biological targets. High-throughput screening (HTS) is a common method for this purpose.[2] Spirocyclic lactams have shown promise as antimicrobial and antiviral agents.[7]
3.1. General High-Throughput Screening (HTS) Protocol
-
Assay Plate Preparation: Prepare 96- or 384-well plates containing the target of interest (e.g., an enzyme or a cell line).
-
Compound Addition: Add the synthesized derivatives at various concentrations to the assay plates. Include appropriate positive and negative controls.
-
Incubation: Incubate the plates for a specified time under controlled conditions.
-
Signal Detection: Measure the assay signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
Data Analysis: Analyze the data to identify "hits" - compounds that show significant activity against the target.
3.2. Example Assay: Antibacterial Susceptibility Testing
Experimental Protocol (Broth Microdilution):
-
Prepare a serial dilution of each compound in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) - the lowest concentration of the compound that inhibits visible bacterial growth.
Table 4: Hypothetical Antibacterial Screening Results (MIC in µg/mL)
| Compound | S. aureus | E. coli |
| 7-acetyl derivative | 64 | >128 |
| 7-benzoyl derivative | 32 | 128 |
| 7-(4-phenylbenzyl) derivative | 8 | 64 |
| Positive Control (Ciprofloxacin) | 0.5 | 0.25 |
Potential Signaling Pathways for Target Identification
Should a compound show significant activity in cell-based assays, identifying the molecular target is the next step. Many drugs target key signaling pathways such as G-Protein Coupled Receptor (GPCR) pathways or Receptor Tyrosine Kinase (RTK) pathways.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
GPCRs are a large family of transmembrane receptors that play a role in numerous physiological processes.[8][9]
Figure 2. A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
RTKs are cell surface receptors that are key regulators of cellular processes like proliferation, differentiation, and survival.[10][11]
Figure 3. An overview of a Receptor Tyrosine Kinase (RTK) signaling cascade.
References
- 1. Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. This compound | 1309588-02-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Spiro-Lactams as Novel Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols: Mn(III)-Mediated Oxidative Cyclization for Spiro-Lactam Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The spiro-lactam moiety is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. The synthesis of these complex three-dimensional structures presents a significant challenge in organic chemistry. Among the various synthetic strategies, the manganese(III)-mediated oxidative radical cyclization of β-enaminones or related substrates has emerged as a powerful and efficient method for the construction of spiro-lactam frameworks. This protocol details the experimental procedure for this transformation, providing insights into the reaction mechanism and showcasing its application with various substrates.
Manganese(III) acetate [Mn(OAc)₃] is a commercially available and relatively inexpensive oxidant that facilitates the single-electron oxidation of 1,3-dicarbonyl compounds to generate a manganese enolate, which is a key intermediate in this process. Subsequent oxidative addition and reductive elimination steps lead to the formation of the desired spiro-lactam products.
Experimental Protocols
General Procedure for the Synthesis of Spiro-Lactams
This protocol outlines a general method for the Mn(OAc)₃-mediated oxidative cyclization. The specific quantities and reaction times may need to be optimized for different substrates.
Materials:
-
Substituted β-keto ester or β-dicarbonyl compound
-
Substituted aniline
-
Manganese(III) acetate dihydrate [Mn(OAc)₃·2H₂O]
-
Anhydrous acetic acid (AcOH) or other suitable solvent (e.g., acetonitrile, toluene)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation of the Enaminone Substrate:
-
In a round-bottom flask, dissolve the β-keto ester (1.0 equiv.) and the substituted aniline (1.0-1.2 equiv.) in a suitable solvent like toluene or ethanol.
-
Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the reaction.
-
Heat the mixture to reflux for 2-4 hours, with continuous removal of water using a Dean-Stark apparatus if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification or purified by column chromatography.
-
-
Mn(III)-Mediated Oxidative Cyclization:
-
To a solution of the enaminone substrate (1.0 equiv.) in anhydrous acetic acid, add Mn(OAc)₃·2H₂O (2.0-3.0 equiv.).
-
Heat the reaction mixture to a specified temperature (typically between 60-100 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction vigorously for the time indicated by substrate-specific protocols (typically 1-6 hours). Monitor the disappearance of the starting material by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess acetic acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro-lactam.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
-
Determine the diastereomeric ratio (d.r.) of the product mixture by ¹H NMR analysis of the crude reaction mixture.
-
Data Presentation
The following tables summarize the results of Mn(III)-based spiro-lactam synthesis with various substrates, highlighting the versatility and efficiency of this method.
Table 1: Synthesis of Spiro-Lactams from N-Aryl-β-enaminones
| Entry | Aryl Substituent (R¹) | Cycloalkane Ring Size (n) | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | H | 5 | 75 | >95:5 |
| 2 | 4-MeO | 5 | 82 | >95:5 |
| 3 | 4-Cl | 5 | 71 | >95:5 |
| 4 | H | 6 | 78 | 90:10 |
| 5 | 4-MeO | 6 | 85 | 88:12 |
Table 2: Influence of Oxidant and Solvent on the Reaction
| Entry | Oxidant | Solvent | Temperature (°C) | Yield (%) |
| 1 | Mn(OAc)₃·2H₂O | AcOH | 80 | 82 |
| 2 | Mn(pic)₃ | MeCN | 60 | 75 |
| 3 | CAN | MeCN | 80 | 55 |
| 4 | PhI(OAc)₂ | CH₂Cl₂ | 40 | 40 |
CAN = Ceric Ammonium Nitrate
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism for the Mn(III)-mediated oxidative cyclization and the general experimental workflow.
Caption: Proposed mechanism for Mn(III)-mediated spiro-lactam synthesis.
Caption: General experimental workflow for spiro-lactam synthesis.
Application Notes and Protocols: Phosphine-Catalyzed [3+2] Cycloaddition for the Synthesis of 2-Azaspiro[4.4]nonan-1-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the phosphine-catalyzed [3+2] cycloaddition reaction to synthesize 2-azaspiro[4.4]nonan-1-ones. This powerful organocatalytic method offers an efficient route to construct complex spirocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
The phosphine-catalyzed [3+2] cycloaddition, often referred to as the Lu [3+2] cycloaddition, is a versatile method for the construction of five-membered rings.[1][2] This reaction typically involves the nucleophilic addition of a phosphine to an activated allene or alkyne, generating a zwitterionic intermediate that acts as a 1,3-dipole.[1] This dipole then undergoes a cycloaddition with an electron-deficient alkene or imine to afford the desired carbocyclic or heterocyclic product. The synthesis of 2-azaspiro[4.4]nonan-1-ones via this methodology provides access to novel spiro-heterocyclic compounds.[3][4]
Reaction Principle
The core of this transformation is the phosphine-catalyzed annulation of allenoates with cyclic imides, such as succinimide derivatives. The reaction proceeds with high regioselectivity and diastereoselectivity, affording the desired 2-azaspiro[4.4]nonene-1,3-dione products in good to excellent yields.[5][6] The γ-substituted allenoate serves as a three-carbon synthon in this process.
Data Presentation
The following table summarizes the results for the phosphine-catalyzed [3+2] cycloaddition of γ-substituted allenoates with various N-substituted succinimides.
| Entry | R¹ (Allenoate) | R² (Succinimide) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr |
| 1 | Ph | Bn | PPh₃ (10) | Toluene | 12 | 85 | >99:1 |
| 2 | 4-MeC₆H₄ | Bn | PPh₃ (10) | Toluene | 12 | 88 | >99:1 |
| 3 | 4-FC₆H₄ | Bn | PPh₃ (10) | Toluene | 12 | 82 | >99:1 |
| 4 | 4-ClC₆H₄ | Bn | PPh₃ (10) | Toluene | 12 | 86 | >99:1 |
| 5 | 4-BrC₆H₄ | Bn | PPh₃ (10) | Toluene | 12 | 89 | >99:1 |
| 6 | 2-Thienyl | Bn | PPh₃ (10) | Toluene | 12 | 75 | >99:1 |
| 7 | Ph | Me | PPh₃ (10) | Toluene | 12 | 80 | >99:1 |
| 8 | Ph | Et | PPh₃ (10) | Toluene | 12 | 83 | >99:1 |
| 9 | Ph | Ph | PPh₃ (10) | Toluene | 12 | 78 | >99:1 |
| 10 | Ph | Bn | P(n-Bu)₃ (10) | Toluene | 12 | 65 | 95:5 |
| 11 | Ph | Bn | PPh₃ (10) | CH₂Cl₂ | 24 | 50 | >99:1 |
| 12 | Ph | Bn | PPh₃ (10) | THF | 24 | 62 | >99:1 |
Data compiled from representative literature.[5][6] Bn = Benzyl, Ph = Phenyl, Me = Methyl, Et = Ethyl.
Experimental Protocols
General Procedure for the Phosphine-Catalyzed [3+2] Annulation of γ-Substituted Allenoates with N-Substituted Succinimides: [5]
Materials:
-
γ-Substituted allenoate (1.0 equiv)
-
N-Substituted succinimide (1.2 equiv)
-
Triphenylphosphine (PPh₃) (10 mol%)
-
Anhydrous toluene
Procedure:
-
To a dry reaction tube equipped with a magnetic stir bar, add the N-substituted succinimide (1.2 equiv) and triphenylphosphine (0.1 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene via syringe.
-
Add the γ-substituted allenoate (1.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-azaspiro[4.4]nonene-1,3-dione derivative.
Characterization: The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Catalytic Cycle
The proposed catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition is depicted below. The reaction is initiated by the nucleophilic addition of the phosphine to the allenoate, followed by proton transfer to form a key zwitterionic intermediate. This intermediate then undergoes a Michael addition with the succinimide derivative, followed by an intramolecular cyclization and subsequent elimination of the phosphine catalyst to yield the final spirocyclic product and regenerate the catalyst.
Caption: Proposed catalytic cycle for the phosphine-catalyzed [3+2] cycloaddition.
Experimental Workflow
The general workflow for the synthesis and purification of 2-azaspiro[4.4]nonan-1-ones is outlined in the following diagram.
Caption: General experimental workflow for synthesis and purification.
Conclusion
The phosphine-catalyzed [3+2] cycloaddition reaction is a highly efficient and stereoselective method for the synthesis of 2-azaspiro[4.4]nonan-1-one derivatives. The operational simplicity, mild reaction conditions, and high yields make this protocol a valuable tool for the construction of complex spirocyclic systems for applications in medicinal chemistry and materials science. Further exploration of chiral phosphine catalysts in this reaction could provide a route to enantiomerically enriched products.[7][8]
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. Phosphine-catalyzed [3+2] annulation of α-substituted allenoates with ester-activated α,β-unsaturated imines: a novel variation of the Lu [3+2] cycloaddition reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Item - Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions - University of Wollongong - Figshare [ro.uow.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. air.unimi.it [air.unimi.it]
Application Notes and Protocols for the Incorporation of 2-Oxa-7-azaspiro[4.4]nonan-1-one into Peptide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of the novel spirocyclic amino acid, 2-Oxa-7-azaspiro[4.4]nonan-1-one, into peptide backbones using solid-phase peptide synthesis (SPPS). This constrained amino acid analogue is a valuable tool for introducing conformational rigidity into peptides, which can lead to enhanced biological activity, selectivity, and metabolic stability.
Introduction
The introduction of conformational constraints into peptides is a powerful strategy in medicinal chemistry to lock the peptide into a bioactive conformation, thereby improving its affinity for its target receptor and increasing its resistance to proteolytic degradation. The this compound scaffold, a rigid spiro-γ-lactam, serves as a novel building block to induce specific secondary structures, such as β-turns. Its unique topology offers the potential to explore new chemical space in peptide-based drug discovery.
Synthesis of the Building Block
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of Fmoc-2-Oxa-7-azaspiro[4.4]nonan-1-one-7-carboxylic acid into a peptide sequence is achieved using standard Fmoc/tBu solid-phase peptide synthesis protocols.[1] Due to the steric hindrance of the spirocyclic scaffold, optimization of coupling conditions may be required to ensure efficient incorporation.
General Workflow for SPPS Incorporation:
Caption: General workflow for solid-phase peptide synthesis.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-2-Oxa-7-azaspiro[4.4]nonan-1-one-7-carboxylic acid (Proposed)
This is a proposed synthetic route and requires optimization.
-
Synthesis of the Spirocyclic Core: The synthesis of the this compound core can be approached via multi-component reactions or cycloaddition strategies as described for similar spiro-γ-lactams.[2]
-
Introduction of the Carboxylic Acid: The carboxylic acid moiety can be introduced at the N7 position through alkylation with a suitable protected haloacetic acid ester, followed by deprotection.
-
Fmoc Protection: The secondary amine at the N7 position is then protected using Fmoc-Cl or Fmoc-OSu in the presence of a non-nucleophilic base (e.g., DIEA) in an aprotic solvent (e.g., DCM or DMF).
-
Purification: The final product is purified by column chromatography on silica gel.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Manual Protocol
This protocol is for a standard manual solid-phase peptide synthesis on a 0.1 mmol scale.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Fmoc-2-Oxa-7-azaspiro[4.4]nonan-1-one-7-carboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a fritted syringe.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Coupling of Standard Amino Acids:
-
Pre-activate a solution of Fmoc-amino acid (4 eq.), DIC (4 eq.), and Oxyma (4 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
-
Coupling of Fmoc-2-Oxa-7-azaspiro[4.4]nonan-1-one-7-carboxylic acid:
-
Due to potential steric hindrance, a longer coupling time or the use of a more potent coupling agent like HATU or HCTU may be necessary.
-
Pre-activate a solution of Fmoc-2-Oxa-7-azaspiro[4.4]nonan-1-one-7-carboxylic acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated solution to the resin and shake for 4-12 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, recouple for another 2-4 hours.
-
Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Quantitative data for the incorporation of this compound is not yet available in the literature. The following tables provide expected data based on the incorporation of other sterically demanding amino acids and a template for recording experimental results.
Table 1: Coupling Efficiency of Constrained Amino Acids
| Amino Acid Derivative | Coupling Reagent | Coupling Time (h) | Coupling Yield (%) | Reference |
| Fmoc-Aib-OH | HATU/DIEA | 2 | >99 | N/A |
| Fmoc-β-turn mimetic | HBTU/HOBt/DIEA | 4 | ~95 | [3] |
| Fmoc-2-Oxa-7-azaspiro[4.4]nonan-1-one-OH | HATU/DIEA | 4-12 (estimated) | >90 (expected) | This work |
Table 2: Spectroscopic Data for a Model Peptide (Ac-Ala-X-NH₂) where X = this compound
| Technique | Parameter | Expected Value |
| Mass Spectrometry (ESI-MS) | Calculated [M+H]⁺ | To be determined |
| Observed [M+H]⁺ | To be determined | |
| ¹H NMR (in DMSO-d₆) | Ala-NH (ppm) | ~8.0-8.5 |
| Spiro-NH (ppm) | ~7.5-8.0 | |
| Ala-CαH (ppm) | ~4.1-4.3 | |
| Spiro-CαH (ppm) | ~4.0-4.5 | |
| Ala-CβH₃ (ppm) | ~1.2-1.4 | |
| Spiro-ring protons (ppm) | ~1.5-3.5 | |
| ¹³C NMR (in DMSO-d₆) | Ala-C=O (ppm) | ~170-173 |
| Spiro-C=O (ppm) | ~172-175 | |
| Ala-Cα (ppm) | ~48-50 | |
| Spiro-Cα (ppm) | ~55-60 | |
| Ala-Cβ (ppm) | ~17-19 | |
| Spiro-ring carbons (ppm) | ~20-60 |
Conformational Analysis
The incorporation of the rigid this compound scaffold is expected to induce a well-defined turn structure in the peptide backbone. Conformational analysis can be performed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Logical Relationship for Conformational Analysis:
Caption: Workflow for determining peptide 3D structure.
Key NMR experiments for conformational analysis include:
-
COSY and TOCSY: To assign proton resonances within each amino acid residue.
-
NOESY and ROESY: To identify through-space correlations between protons, which provide distance restraints for structure calculation. Key NOEs to look for are those between the spiro-scaffold protons and adjacent amino acid residues.
-
Temperature Coefficient of Amide Protons: To identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures.
Conclusion
The incorporation of this compound into peptide scaffolds represents a promising strategy for the design of conformationally constrained peptides with potentially improved therapeutic properties. The protocols and data presented here provide a foundational guide for researchers to explore the utility of this novel building block in their drug discovery efforts. Further optimization of the synthesis and coupling protocols, along with detailed biophysical and pharmacological characterization, will be essential to fully realize the potential of this unique spirocyclic amino acid.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Use of 2-Oxa-7-azaspiro[4.4]nonan-1-one in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. The 2-Oxa-7-azaspiro[4.4]nonan-1-one scaffold is a promising candidate for inclusion in fragment libraries due to its inherent three-dimensionality, synthetic tractability, and possession of both hydrogen bond donor and acceptor functionalities. These characteristics provide a rigid framework that can be elaborated to enhance binding affinity and selectivity for a target protein. This document outlines the application of this spirocyclic scaffold in a typical FBDD workflow.
Rationale for Use as a Fragment
The this compound scaffold possesses several key features that make it an attractive starting point for FBDD:
-
Three-Dimensionality: The spirocyclic nature of the molecule provides a rigid, three-dimensional shape, which can effectively probe the topological features of a protein's binding site.
-
Hydrogen Bonding Capabilities: The presence of a lactone and a secondary amine provides both hydrogen bond acceptor and donor sites, respectively, which are crucial for molecular recognition.
-
Synthetic Accessibility: The synthesis of this compound and its derivatives has been reported through various synthetic routes, including Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones, allowing for the generation of a diverse fragment library.[1]
-
Low Molecular Weight and Complexity: The core scaffold has a low molecular weight, adhering to the "Rule of Three" often applied in fragment selection, which maximizes the potential for high ligand efficiency.
Hypothetical FBDD Campaign Workflow
The following diagram illustrates a typical workflow for an FBDD campaign utilizing a fragment library containing this compound derivatives.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Illustrative Signaling Pathway Context
For a hypothetical scenario, let's consider a protein kinase as the target for our FBDD campaign. The following diagram depicts a simplified kinase signaling pathway that could be modulated by an inhibitor developed from the this compound scaffold.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing the this compound scaffold?
A1: The primary synthetic routes to the this compound core and related azaspiro structures include:
-
Manganese(III)-mediated oxidative cyclization: This is a widely used method involving the reaction of alkenes with β-dicarbonyl compounds, such as pyrrolidinediones, in the presence of a manganese(III) salt like manganese(III) acetate.[1][2] This approach can be a one-pot synthesis.[2]
-
Phosphine-catalyzed [3+2] cycloaddition: This method involves the reaction of γ-substituted allenoates with succinimides or the cycloaddition of 2-methylene γ-lactams with ylides derived from 2-butynoic acid.[3][4][5]
-
Visible light-mediated [2+2] photocycloaddition: This is a newer approach for constructing related azaspiro compounds, particularly for applications in DNA-encoded library technology.
-
Domino radical bicyclization: This strategy can be employed for the synthesis of 1-azaspiro[4.4]nonane derivatives.
Q2: I am observing a low yield in my Mn(III)-mediated synthesis. What are the potential causes?
A2: Low yields in Mn(III)-mediated synthesis can stem from several factors:
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. For some reactions, elevated temperatures can improve the yield and reduce reaction time, while for others, room temperature is optimal to prevent degradation.[1]
-
Prolonged Reaction Time: Extended reaction times may lead to side reactions, such as retro-Michael addition of the starting materials, which can decrease the yield of the desired spiro compound.[1]
-
Inappropriate Solvent or Additives: The choice of solvent is critical. Acetic acid is commonly used. The addition of a co-solvent like formic acid has been shown to activate the Mn(III) initiator, potentially shortening reaction times and increasing yields.[1]
-
Substituent Effects: The electronic and steric properties of substituents on the alkene and the β-dicarbonyl starting materials can influence the reaction efficiency.[2]
-
Side Reactions: The formation of byproducts, such as isomeric spiro compounds or products from alternative cyclization pathways, can reduce the yield of the target molecule.
Q3: Are there common side products I should be aware of during the synthesis?
A3: Yes, several side products can be formed depending on the synthetic route:
-
In Mn(III)-mediated reactions, you might observe the formation of isomeric spiro compounds or bicyclic peroxides.[1][2] At elevated temperatures, rearrangement products like 4-ethenyl-2,3-pyrrolidinediones can also be formed.[2]
-
Self-cyclization of starting materials can sometimes compete with the desired intermolecular reaction.[2]
-
In phosphine-catalyzed reactions, the regioselectivity and diastereoselectivity may not be perfect, leading to a mixture of isomers.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through standard chromatographic techniques. Flash chromatography on silica gel is a common and effective method for isolating the desired spirocyclic product from unreacted starting materials and byproducts.[6] The choice of eluent will depend on the polarity of the specific derivative being synthesized.
Troubleshooting Guides
Guide 1: Low Yield in Mn(III)-Mediated Oxidative Cyclization
This guide addresses common issues leading to low yields in the synthesis of 2-Oxa-7-azaspiro[4.4]nonane derivatives using manganese(III) acetate.
Caption: Troubleshooting workflow for low yield in Mn(III)-mediated synthesis.
| Issue | Recommended Action | Rationale |
| Reaction is slow and yield is low | Increase the reaction temperature. For instance, refluxing in acetic acid may improve the yield.[1] | Higher temperatures can increase the reaction rate and drive the equilibrium towards the product. |
| Formation of degradation products | Decrease the reaction temperature. Running the reaction at room temperature can minimize side reactions. | Some intermediates or products may be thermally unstable. |
| Presence of starting materials after extended reaction time | Add a co-solvent like formic acid. | Formic acid can activate the Mn(III) oxidant, leading to a faster and more efficient reaction.[1] |
| Formation of retro-Michael addition products | Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. | Prolonged reaction times can lead to the decomposition of the product back to the starting materials.[1] |
Guide 2: Poor Selectivity in Phosphine-Catalyzed [3+2] Cycloaddition
This guide provides troubleshooting steps for issues with regioselectivity and diastereoselectivity in phosphine-catalyzed cycloadditions for the synthesis of azaspiro[4.4]nonan-1-ones.
Caption: Troubleshooting workflow for poor selectivity in phosphine-catalyzed cycloaddition.
| Issue | Recommended Action | Rationale |
| Low Diastereoselectivity | Screen a variety of phosphine catalysts with different steric and electronic properties. Chiral phosphines can be used to induce enantioselectivity. | The structure of the phosphine catalyst plays a crucial role in the stereochemical outcome of the reaction. |
| Poor Regioselectivity | Modify the substituents on the starting materials (e.g., the γ-substituted allenoate). | The electronics and sterics of the reactants can direct the cycloaddition to favor one regioisomer over another. |
| Slow or Incomplete Reaction | Adjust the solvent and temperature. While these reactions are often run under mild conditions, optimization may be necessary for specific substrates. | The reaction kinetics and selectivity can be sensitive to the reaction environment. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones via Mn(III)-Based Oxidation[2]
This protocol is a general representation based on the literature for the synthesis of 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones.
Caption: General workflow for Mn(III)-mediated synthesis.
Materials:
-
1,1-Diarylethene derivative
-
4-Acylpyrrolidine-2,3-dione derivative
-
Manganese(III) acetate, Mn(OAc)₃
-
Glacial acetic acid
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask, dissolve the 1,1-diarylethene and the 4-acylpyrrolidine-2,3-dione in glacial acetic acid.
-
Add manganese(III) acetate to the solution. The molar ratio of reactants should be optimized for the specific substrates.
-
Stir the reaction mixture at room temperature under a stream of dry air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-Oxa-7-azaspiro[4.4]nonane-8,9-dione.
Data Presentation: Representative Yields in Mn(III)-Mediated Synthesis
The following table summarizes representative yields for the synthesis of spiro compounds using Mn(III) acetate under different conditions.
| Starting Materials | Oxidant | Solvent | Temperature | Yield (%) | Reference |
| Methylenebis(cyclohexanedione) | Mn(OAc)₃ | Acetic Acid | Room Temp | 54 | [1] |
| Methylenebis(cyclohexanedione) | Mn(OAc)₃ | Acetic Acid | Reflux | 85 | [1] |
| 1,1-Diarylethenes + 4-Acylpyrrolidine-2,3-diones | Mn(OAc)₃ | Acetic Acid | 23°C | Good to quantitative | [2] |
This technical support guide is intended to provide general assistance. Specific reaction conditions and optimization may be necessary for different substrates and desired products. Always consult the relevant literature and adhere to laboratory safety protocols.
References
- 1. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Item - Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions - University of Wollongong - Figshare [ro.uow.edu.au]
- 5. Phosphine-catalyzed [3 + 2] annulation reaction: highly regio- and diastereoselective synthesis of 2-azaspiro[4.4]nonene-1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Spiro-γ-lactams
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of spiro-γ-lactams.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of spiro-γ-lactams?
A1: The most frequently encountered side reactions include:
-
Epimerization: Loss of stereochemical integrity at chiral centers adjacent to the lactam carbonyl.
-
[4+2] Cyclodimerization: Dimerization of 1-azadiene intermediates, competing with the desired spirocyclization.
-
Fused System Formation: Formation of a fused bicyclic system instead of the desired spirocyclic core.
-
Ring Expansion: Rearrangement of the carbocyclic ring of the spiro system, often driven by ring strain.
Q2: How can I confirm the formation of the desired spiro-γ-lactam product over its side products?
A2: A combination of spectroscopic techniques is crucial for structural elucidation.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Provides detailed information about the connectivity and stereochemistry of the molecule. The spiro carbon is a key diagnostic signal in ¹³C NMR.
-
Mass Spectrometry (HRMS): Confirms the molecular formula of the product.
-
X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure, including the spirocyclic core and relative stereochemistry.
Q3: Are there any general precautions I can take to minimize side reactions?
A3: Yes, several general laboratory practices can help improve the outcome of your reaction:
-
Use of high-purity reagents and dry solvents: Water and other impurities can initiate or catalyze side reactions.
-
Inert atmosphere: Reactions sensitive to air or moisture should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Careful control of reaction temperature: Temperature can significantly influence the rates of competing reactions.
-
Slow addition of reagents: Slow addition can help to maintain a low concentration of reactive intermediates, which can suppress dimerization and other side reactions.
-
Regular reaction monitoring: Use techniques like TLC or LC-MS to monitor the progress of the reaction and detect the formation of side products at an early stage.
Troubleshooting Guides
Issue 1: Low Yield of Spiro-γ-lactam due to Epimerization
Question: My reaction is producing the spiro-γ-lactam, but as a mixture of diastereomers, with a significant portion of the undesired epimer. How can I improve the diastereoselectivity?
Answer: Epimerization at the α-carbon of the lactam carbonyl is a common issue, often catalyzed by base or acid. Here are some strategies to mitigate it:
-
Reaction Conditions:
-
Base: Use a non-nucleophilic, sterically hindered base. If possible, use a stoichiometric amount or a slight excess. Avoid strong bases or prolonged reaction times in the presence of base.
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates that may lead to epimerization. Experiment with a range of solvents.
-
-
Work-up and Purification:
-
Quenching: Quench the reaction with a mild acidic source (e.g., saturated aqueous NH₄Cl) to neutralize any basic catalyst.
-
Purification: Avoid purification methods that expose the product to acidic or basic conditions for extended periods (e.g., silica gel chromatography with certain eluents). Consider using neutral alumina or a buffered silica gel.
-
Quantitative Data on Reaction Conditions to Minimize Epimerization:
| Parameter | Condition A (Favors Epimerization) | Condition B (Minimizes Epimerization) | Typical Outcome |
| Base | Strong, unhindered base (e.g., NaH, KOtBu) | Sterically hindered base (e.g., LiHMDS, DBU) | Increased diastereoselectivity with Condition B |
| Temperature | Room Temperature or elevated | -78 °C to 0 °C | Higher diastereomeric ratio at lower temperatures |
| Reaction Time | Prolonged (> 12 h) | Short, monitored by TLC/LC-MS | Reduced epimerization with shorter reaction times |
Experimental Protocol: Minimizing Epimerization in a Base-Catalyzed Cyclization
-
Setup: Dry all glassware in an oven and assemble under an inert atmosphere (N₂ or Ar).
-
Reagents: Use freshly distilled, anhydrous solvents.
-
Procedure: a. Dissolve the starting material in the chosen anhydrous solvent (e.g., THF). b. Cool the solution to the optimized low temperature (e.g., -78 °C). c. Add the sterically hindered base (e.g., LiHMDS) dropwise over a period of 15-30 minutes. d. Monitor the reaction closely by TLC or LC-MS. e. Upon completion, quench the reaction at low temperature by adding a pre-cooled solution of a mild acid (e.g., saturated aqueous NH₄Cl). f. Allow the mixture to warm to room temperature and proceed with the standard aqueous work-up. g. Purify the product using flash chromatography on neutral alumina or deactivated silica gel.
Logical Workflow for Troubleshooting Epimerization:
Caption: Troubleshooting workflow for epimerization.
Issue 2: Formation of [4+2] Cyclodimer as a Major Byproduct
Question: My reaction is yielding a significant amount of a higher molecular weight byproduct, which I suspect is a dimer of my 1-azadiene intermediate. How can I favor the intramolecular spirocyclization?
Answer: The [4+2] cyclodimerization of 1-azadienes is a common competing intermolecular reaction. To favor the desired intramolecular reaction, you need to manipulate the reaction conditions to favor the intramolecular pathway.
-
Concentration: The rate of the intermolecular dimerization is dependent on the concentration of the reactive intermediate. Running the reaction under high dilution conditions will disfavor the bimolecular dimerization and favor the unimolecular spirocyclization.
-
Temperature: The effect of temperature can be complex. In some cases, higher temperatures may favor the desired intramolecular cyclization, while in others it may promote the undesired dimerization. This parameter should be screened.
-
Rate of Addition: If one of the reactants is added slowly to the reaction mixture, the instantaneous concentration of the reactive intermediate can be kept low, thus suppressing the dimerization.
Quantitative Data on Reaction Conditions to Minimize Cyclodimerization:
| Parameter | Condition A (Favors Dimerization) | Condition B (Minimizes Dimerization) | Typical Outcome |
| Concentration | High concentration (> 0.1 M) | High dilution (< 0.01 M) | Increased yield of spiro-γ-lactam with Condition B |
| Temperature | Varies; requires optimization | Varies; requires optimization | System dependent |
| Addition of Reagent | All reagents mixed at once | Slow addition of one reagent | Reduced dimer formation with slow addition |
Experimental Protocol: High Dilution Conditions to Suppress Dimerization
-
Setup: Use a large reaction flask to accommodate the large volume of solvent. A syringe pump is recommended for the slow addition.
-
Procedure: a. In the main reaction flask, place the bulk of the anhydrous solvent. b. In a separate flask or syringe, prepare a solution of the precursor to the reactive intermediate (e.g., the 1-azadiene precursor) in the same anhydrous solvent. c. Heat or cool the main reaction flask to the desired temperature. d. Using a syringe pump, add the solution of the precursor to the main reaction flask over a prolonged period (e.g., 4-12 hours). e. After the addition is complete, allow the reaction to stir for an additional period, monitoring by TLC or LC-MS. f. Proceed with the standard work-up and purification.
Reaction Pathway Diagram: Desired vs. Undesired Pathway
Caption: Competing reaction pathways for 1-azadiene intermediate.
Issue 3: Preferential Formation of a Fused System
Question: Instead of the spiro-γ-lactam, I am isolating a fused bicyclic lactam. What factors control the regioselectivity of the cyclization?
Answer: The competition between spiro and fused ring formation is often governed by kinetic versus thermodynamic control and the specific reaction mechanism.
-
Reaction Mechanism: Certain reaction pathways may inherently favor one mode of cyclization over the other. For example, in radical cyclizations, the regioselectivity is determined by the stability of the resulting radical and the Baldwin's rules for ring closure.
-
Steric Hindrance: Steric bulk near the site of spirocyclization can disfavor this pathway and promote the formation of a less sterically congested fused system.
-
Reaction Conditions:
-
Catalyst/Reagent: The choice of catalyst or reagent can influence the transition state of the cyclization, thereby directing the regioselectivity.
-
Temperature: Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product. You may need to investigate which of your products is the kinetic and which is the thermodynamic one.
-
Quantitative Data on Reaction Conditions to Favor Spirocyclization:
| Parameter | Condition A (May Favor Fused System) | Condition B (May Favor Spiro System) | Typical Outcome |
| Catalyst | Non-selective catalyst | Catalyst with high steric demand or specific ligand | Increased ratio of spiro to fused product with Condition B |
| Temperature | High temperature | Low temperature | May favor the kinetic spiro product |
| Substrate Design | Sterically unhindered precursor | Precursor with bulky groups favoring spirocyclization | Higher yield of spiro product |
Experimental Protocol: Screening for Conditions to Favor Spirocyclization
-
Parallel Screening: Set up a series of small-scale reactions in parallel to screen different conditions.
-
Variables to Screen:
-
Catalysts/Reagents: If applicable, screen a range of catalysts (e.g., different Lewis acids, transition metal catalysts with various ligands).
-
Solvents: Screen a variety of solvents with different polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile).
-
Temperatures: Run the reactions at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C).
-
-
Analysis: Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the ratio of spiro to fused product for each condition.
-
Optimization: Once promising conditions are identified, further optimize them on a larger scale.
Logical Relationship Diagram: Factors Influencing Cyclization Mode
Caption: Factors influencing the mode of cyclization.
Issue 4: Unexpected Ring Expansion of the Spirocyclic Core
Question: My product has a larger carbocyclic ring than my starting material. What is causing this ring expansion and how can I prevent it?
Answer: Ring expansion is a common rearrangement for strained carbocycles, particularly when a carbocation is formed adjacent to the ring. This is often observed in reactions that proceed through carbocationic intermediates.
-
Mechanism: The driving force for ring expansion is the relief of ring strain (e.g., a 4- or 5-membered ring expanding to a 5- or 6-membered ring, respectively) and the formation of a more stable carbocation.
-
Prevention Strategies:
-
Avoid Carbocation Formation: Choose a synthetic route that avoids the formation of a carbocation adjacent to the ring. For example, use reactions that proceed through concerted mechanisms or involve anionic or radical intermediates.
-
Substrate Modification: Modify the substrate to disfavor carbocation formation at the critical position.
-
Reaction Conditions: Use non-acidic or less polar conditions to destabilize carbocationic intermediates.
-
Quantitative Data on Conditions to Avoid Ring Expansion:
| Parameter | Condition A (Favors Ring Expansion) | Condition B (Avoids Ring Expansion) | Typical Outcome |
| Reaction Type | Proceeds via carbocation (e.g., Friedel-Crafts) | Concerted or radical mechanism | No ring expansion with Condition B |
| Catalyst/Reagent | Strong Lewis or Brønsted acid | Non-acidic catalyst or reagent | Suppression of ring expansion |
| Solvent | Polar, protic solvent | Nonpolar, aprotic solvent | Reduced likelihood of carbocation formation and rearrangement |
Experimental Protocol: Avoiding Carbocation-Mediated Ring Expansion
-
Re-evaluate Synthetic Strategy: If ring expansion is a major issue, consider alternative synthetic disconnections that do not involve the formation of a carbocation next to the strained ring.
-
Modify Reaction Conditions: a. If an acid catalyst is used, try a milder Lewis acid or a heterogeneous acid catalyst that can be easily removed. b. Switch to a non-polar solvent to destabilize any potential carbocationic intermediates. c. If possible, perform the reaction at a lower temperature.
-
Alternative Reaction Pathways: a. Explore radical-based cyclizations, which are less prone to skeletal rearrangements. b. Consider transition-metal-catalyzed cross-coupling reactions that proceed through organometallic intermediates rather than free carbocations.
Signaling Pathway Diagram: Ring Expansion Mechanism
Caption: Mechanism of carbocation-mediated ring expansion.
Optimization of reaction conditions for 2-Oxa-7-azaspiro[4.4]nonan-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for constructing the this compound scaffold?
A1: A common and effective method for synthesizing the related 2-oxa-7-azaspiro[4.4]nonane-8,9-dione scaffold is through a manganese(III)-based oxidative radical cyclization.[1] This approach can be adapted for the synthesis of this compound, likely involving the intramolecular cyclization of a suitable N-substituted acrylamide precursor containing a tetrahydrofuran moiety.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters for this type of reaction include the choice of oxidant (e.g., manganese(III) acetate), solvent, reaction temperature, and the concentration of the starting materials. Careful optimization of these parameters is crucial for achieving high yields and minimizing side product formation.
Q3: What are some of the common side products observed in this type of reaction?
A3: Common side products can include unreacted starting material, intermolecular reaction products, and over-oxidized species. In the case of manganese(III)-based reactions, the formation of undesired acetoxylated byproducts is also a possibility.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities present. It is advisable to perform a preliminary thin-layer chromatography (TLC) analysis to determine the optimal solvent system.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive or insufficient oxidant. 2. Incorrect reaction temperature. 3. Unsuitable solvent. 4. Degradation of starting material or product. | 1. Use fresh, high-quality manganese(III) acetate. Ensure the correct stoichiometry is used. 2. Optimize the reaction temperature. Some radical cyclizations require elevated temperatures to initiate, while others may proceed at room temperature.[1] 3. Screen different solvents. Acetic acid is commonly used for Mn(III)-based oxidations.[1] Other aprotic solvents like DMF or DMSO could also be explored. 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Formation of Multiple Side Products | 1. Reaction temperature is too high. 2. Incorrect concentration of reactants. 3. Presence of impurities in starting materials. | 1. Lower the reaction temperature to improve selectivity. 2. Adjust the concentration of the starting material. Higher dilutions can sometimes favor intramolecular cyclization over intermolecular side reactions. 3. Ensure the purity of the starting materials through appropriate purification techniques before use. |
| Incomplete Consumption of Starting Material | 1. Insufficient reaction time. 2. Inadequate amount of oxidant. 3. Low reaction temperature. | 1. Monitor the reaction progress by TLC and extend the reaction time if necessary. 2. Increase the molar equivalents of the oxidant. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Difficulty in Product Purification | 1. Co-elution of the product with impurities. 2. Product instability on silica gel. | 1. Optimize the column chromatography conditions by trying different solvent systems or using a different stationary phase (e.g., alumina). 2. If the product is sensitive to silica gel, consider alternative purification methods such as preparative HPLC or crystallization. |
Experimental Protocols
A plausible synthetic approach for this compound is the intramolecular radical cyclization of a precursor like N-(tetrahydrofuran-2-ylmethyl)acrylamide.
Proposed Synthesis of N-(tetrahydrofuran-2-ylmethyl)acrylamide (Precursor)
-
Amine Synthesis: Reduce 2-cyanotetrahydrofuran to (tetrahydrofuran-2-yl)methanamine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Acryloylation: React the resulting amine with acryloyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in a chlorinated solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
Purification: Purify the crude product by column chromatography on silica gel.
Proposed Intramolecular Radical Cyclization
-
Reaction Setup: To a solution of N-(tetrahydrofuran-2-ylmethyl)acrylamide in glacial acetic acid, add manganese(III) acetate dihydrate.
-
Reaction Conditions: Heat the reaction mixture at a predetermined temperature (e.g., 60-80 °C) under an inert atmosphere for several hours.
-
Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature, and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating the proposed experimental workflow and a logical troubleshooting pathway.
Caption: Proposed experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Stereoselective Synthesis of Spiro Compounds
Welcome to the technical support center for the stereoselective synthesis of spiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the intricate process of synthesizing these structurally complex molecules. The inherent three-dimensionality and conformational rigidity of spirocycles present unique synthetic challenges, particularly in controlling stereochemistry at the quaternary spirocenter.[1][2][3]
Troubleshooting Guides
This section addresses common issues encountered during the stereoselective synthesis of spiro compounds, offering potential causes and solutions.
Issue 1: Low Diastereoselectivity or Enantioselectivity
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst or Ligand | The choice of catalyst and ligand is crucial for inducing stereoselectivity.[4] Screen a variety of chiral catalysts (e.g., organocatalysts like proline derivatives, or metal complexes with chiral ligands like BINOL, BOX, or phosphines).[2][5][6] The steric and electronic properties of the ligand should be tailored to the specific substrate and reaction type. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can significantly influence the transition state geometry and, therefore, the stereochemical outcome.[7] Experiment with a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and polar protic (e.g., alcohols), to find the optimal medium for your reaction. |
| Inappropriate Reaction Temperature | Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.[8] However, this may also decrease the reaction rate. A systematic temperature study is recommended to find the best balance. |
| Substrate Steric Hindrance | Bulky substituents on the substrate can interfere with the catalyst's ability to control the stereochemistry. Consider modifying the substrate or choosing a catalyst with a different binding pocket. In some cases, a remote directing group can be installed to guide the stereochemical outcome. |
| Achiral Background Reaction | A non-catalyzed or achirally catalyzed background reaction can compete with the desired stereoselective pathway, leading to a decrease in overall stereoselectivity. Ensure the reaction is run under conditions where the catalyzed pathway is significantly faster. This may involve adjusting catalyst loading or temperature. |
Issue 2: Poor Yield of the Desired Spirocyclic Product
| Potential Cause | Suggested Solution |
| Side Reactions | Competing side reactions, such as polymerization, decomposition of starting materials, or formation of non-spirocyclic products, can reduce the yield. Analyze the crude reaction mixture by techniques like NMR or LC-MS to identify major byproducts and adjust reaction conditions (e.g., concentration, temperature, addition rate of reagents) to minimize their formation. |
| Reversibility of the Reaction | Some spirocyclization reactions are reversible. If the desired product is not the thermodynamic minimum, it may revert to starting materials or isomerize to a more stable product.[7] Consider using reaction conditions that favor kinetic control or employing a strategy to trap the desired product as it is formed. |
| Catalyst Deactivation | The catalyst may be sensitive to air, moisture, or impurities in the reagents or solvent. Ensure all components are rigorously dried and degassed, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Stoichiometry | The ratio of reactants can be critical, especially in multicomponent reactions.[9] Optimize the stoichiometry of your starting materials to maximize the formation of the desired spiro compound. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Similar Polarity of Stereoisomers | Diastereomers or enantiomers often have very similar polarities, making their separation by standard column chromatography challenging. Utilize high-performance liquid chromatography (HPLC) with a chiral stationary phase for enantiomer separation. For diastereomers, derivatization to form compounds with greater polarity differences may be an option. |
| Product Instability | The spirocyclic product may be unstable to the purification conditions (e.g., silica gel, acidic or basic conditions). Consider alternative purification methods such as preparative thin-layer chromatography (prep-TLC), crystallization, or using a different stationary phase for chromatography (e.g., alumina, Florisil). |
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in the stereoselective synthesis of spiro compounds?
A1: The primary challenges stem from the unique three-dimensional structure of spiro compounds.[3] The construction of the sterically congested quaternary spirocenter with high stereocontrol is a significant hurdle.[10] Additionally, controlling both relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry simultaneously can be difficult, especially when multiple stereocenters are being formed.[11][12] For certain classes like spiroketals, controlling the stereochemistry at the anomeric carbon can be particularly challenging due to thermodynamic and kinetic factors.[7][8]
Q2: How has organocatalysis impacted the synthesis of spiro compounds?
A2: The advent of organocatalysis has revolutionized the enantioselective synthesis of spiro compounds by providing a powerful and versatile set of tools.[1][2][5] Chiral organocatalysts, such as proline and its derivatives, cinchona alkaloids, and N-heterocyclic carbenes (NHCs), have enabled a wide range of asymmetric transformations to construct spirocycles with high enantioselectivity.[6] These catalysts are often more stable, less toxic, and more readily available than many transition metal catalysts.
Q3: What are some common strategies for constructing the spirocyclic core?
A3: Several key strategies are employed for the synthesis of spirocycles. A visual representation of these common approaches is provided in the workflow diagram below. These include intramolecular alkylations, cycloaddition reactions (e.g., [3+2], Diels-Alder), ring-closing metathesis, and dearomatization reactions.[2] More recently, cascade or domino reactions have gained prominence as they allow for the rapid construction of complex spirocyclic frameworks from simple precursors in a single step.[3][9]
Q4: Are there specific challenges associated with the synthesis of all-carbon spirocycles?
A4: Yes, the synthesis of all-carbon spirocycles poses substantial challenges.[1] The absence of heteroatoms, which can often be used to direct reactivity or chelate to catalysts, makes stereocontrol more difficult to achieve. The construction of the all-carbon quaternary center often requires the formation of a C-C bond at a highly sterically hindered position.
Quantitative Data Summary
The following tables summarize representative quantitative data for the stereoselective synthesis of various spiro compounds, highlighting the successes of different methodologies.
Table 1: Diastereoselective and Enantioselective Spirocyclizations
| Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Nickel-Catalyzed Cascade Borrowing Hydrogen Cyclization | Ni-catalyst | >20:1 | up to 99% | Good | [12] |
| Acid-Catalyzed Spirocyclization of Aminoamide | Acid catalyst | >98:2 | N/A | Not specified | [13][14] |
| Multicomponent Domino Reaction | Ionic Liquid | N/A | N/A | 43-98% | [3] |
| Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization | Ti(Oi-Pr)4 | High | N/A | High | [15] |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Enantioselective Spirocyclization
This protocol is a generalized representation based on the principles of nickel-catalyzed asymmetric synthesis of spirocycles.[11][12]
-
Preparation: In a glovebox, a dried Schlenk tube is charged with the nickel precursor (e.g., Ni(OAc)2, 5 mol%), the chiral ligand (e.g., a phosphine ligand, 6 mol%), and a reducing agent (if necessary).
-
Solvent and Reagents: Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
Reaction Initiation: The starting materials (e.g., a 1,6-enyne and an o-formylarylboronic acid) are added sequentially to the catalyst solution.
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (e.g., 60 °C) for a designated time (e.g., 24 hours) under an inert atmosphere.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired enantioenriched spiroindanone.
-
Analysis: The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for the enantioselective synthesis of spirooxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective methodologies for the synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. mskcc.org [mskcc.org]
- 8. Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Diastereoselective Spirocyclization: Entry to Spirocyclic Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Polar Spirocyclic Lactams
Welcome to the technical support center for the purification of polar spirocyclic lactams. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this challenging class of compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of polar spirocyclic lactams.
| Problem | Possible Cause | Suggested Solution |
| Compound is not retained on a reversed-phase (C18) column and elutes in the solvent front. | The compound is too polar for the nonpolar stationary phase. | 1. Switch to a more polar chromatography technique. Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase (like silica or diol) and a high organic mobile phase.[1][2] 2. Employ mixed-mode chromatography. A mixed-mode column with both reversed-phase and ion-exchange functionalities can increase retention for ionizable polar compounds.[3][4][5] 3. Use an ion-pairing reagent in the mobile phase of your reversed-phase method to increase the retention of ionizable analytes. |
| Compound streaks or shows poor peak shape during flash chromatography on silica gel. | 1. Strong interaction with silica. The polar nature of the lactam may lead to strong adsorption to the acidic silica surface. 2. Inappropriate solvent system. The chosen eluent may not be optimal for eluting the compound efficiently. 3. Compound degradation on silica. Some compounds are unstable on acidic silica gel. | 1. Deactivate the silica gel. This can be done by pre-treating the silica with a small amount of a basic modifier like triethylamine or ammonia in the slurry and eluent. 2. Increase the polarity of the eluent gradually. If the compound is tailing, a steeper gradient or a step gradient to a more polar solvent system after the initial elution can help.[6] 3. Consider alternative stationary phases. Alumina or florisil can be less acidic alternatives to silica gel for sensitive compounds.[6] 4. Test for compound stability on silica. Run a 2D TLC to see if the compound degrades upon prolonged exposure to the stationary phase.[6] |
| Difficulty in separating a spirocyclic lactam from a very similar, highly polar impurity. | Insufficient selectivity of the chromatographic system. The chosen stationary and mobile phases do not provide enough difference in interaction with the compound and the impurity. | 1. Optimize the HILIC method. Vary the organic solvent (acetonitrile is common), the aqueous component, and the buffer (e.g., ammonium formate or acetate) to fine-tune selectivity.[2][7] 2. Explore mixed-mode chromatography. The dual retention mechanism can provide unique selectivity for closely related polar compounds.[8][9] 3. Consider chiral chromatography if the impurity is a stereoisomer. Chiral stationary phases can be highly effective in separating enantiomers or diastereomers.[10] |
| Low recovery of the polar spirocyclic lactam after solid-phase extraction (SPE). | 1. Inappropriate sorbent selection. The chosen SPE sorbent may not effectively retain the polar analyte. 2. Incorrect wash or elution solvent. The wash step may be too strong, prematurely eluting the compound, or the elution solvent may be too weak to fully recover it. | 1. Select a polar-compatible SPE sorbent. Polymeric sorbents or silica-based polar functionalized sorbents are often suitable for polar compounds.[11] 2. Optimize the SPE method. Carefully select the conditioning, loading, washing, and elution solvents. A common strategy is to use a non-polar wash to remove hydrophobic impurities and a strong polar solvent for elution.[12] |
| The compound "oils out" during recrystallization instead of forming crystals. | High solubility in the chosen solvent system, even at low temperatures, or the presence of impurities that inhibit crystallization. | 1. Use a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add a miscible anti-solvent (in which the compound is poorly soluble) until turbidity appears, then allow it to cool slowly. 2. Try a different solvent system. Experiment with a variety of polar and non-polar solvents and their mixtures. 3. Ensure high purity before recrystallization. Sometimes, residual impurities can prevent crystal formation. A preliminary purification by flash chromatography might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a purification method for a new polar spirocyclic lactam?
A1: A good starting point is to assess the compound's polarity and stability.
-
Thin-Layer Chromatography (TLC): Use normal-phase (silica) and reversed-phase (C18) TLC plates to understand the compound's retention behavior. Test a range of solvent systems from non-polar (e.g., hexane/ethyl acetate) to polar (e.g., dichloromethane/methanol or acetonitrile/water).
-
Stability Check: Spot the compound on a silica TLC plate and leave it for a few hours before eluting to check for degradation.[6]
-
Method Selection:
-
If the compound shows good retention and separation on normal-phase TLC, flash chromatography on silica gel is a viable option.
-
If the compound is highly polar and runs at the solvent front on reversed-phase TLC, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography.[1][3]
-
Q2: How does Hydrophilic Interaction Liquid Chromatography (HILIC) work for polar compounds?
A2: HILIC is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amide-functionalized silica) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[7][13][14] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to its retention. Increasing the water content in the mobile phase decreases retention.[2]
Q3: Can I reuse my silica flash column for HILIC purification?
A3: Yes, silica columns can often be reused for HILIC applications.[1] This makes HILIC a cost-effective option for purifying polar compounds. The reusability will depend on the nature of the crude sample mixture and how effectively the column is washed and regenerated between runs.
Q4: What are the advantages of mixed-mode chromatography for polar spirocyclic lactams?
A4: Mixed-mode chromatography utilizes a stationary phase with more than one type of interaction mechanism, commonly combining reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties.[3][4] This offers several advantages for polar spirocyclic lactams, especially if they are ionizable:
-
Enhanced Retention: It provides better retention for compounds that are too polar for traditional reversed-phase chromatography.[5]
-
Unique Selectivity: The dual retention mechanism can offer different selectivity compared to single-mode chromatography, which is beneficial for separating complex mixtures.[3]
-
Method Flexibility: Retention can be controlled by adjusting mobile phase parameters such as organic solvent content, pH, and buffer concentration.[5]
Q5: My spirocyclic lactam is chiral. What are the key considerations for its purification?
A5: For the separation of enantiomers or diastereomers of a chiral spirocyclic lactam, chiral chromatography is the method of choice.
-
Chiral Stationary Phases (CSPs): A wide variety of CSPs are available, including polysaccharide-based, protein-based, and cyclodextrin-based columns.
-
Mobile Phase Modes: Chiral separations can be performed in different modes:
-
Normal-Phase: Using non-polar mobile phases like hexane/isopropanol.
-
Reversed-Phase: Using aqueous-organic mobile phases.
-
Polar Organic Mode (POM): Using polar organic solvents like methanol or acetonitrile, which is beneficial for compounds with poor solubility in non-polar solvents.
-
Polar Ionic Mode (PIM): A variation of POM where volatile salts (e.g., ammonium acetate) are added to the mobile phase, making it suitable for LC-MS applications.
-
-
Method Development: Screening different CSPs and mobile phase conditions is often necessary to achieve optimal separation.
Experimental Protocols
Protocol 1: General Flash Chromatography on Silica Gel
-
Slurry Preparation: Weigh the required amount of silica gel and create a slurry with the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent. For dry loading (recommended for better resolution), adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with the initial, low-polarity solvent system. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds of interest.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: Use a HILIC column (e.g., silica, diol, or amide-functionalized).
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water with a buffer (e.g., 10 mM ammonium formate, pH adjusted to 3.5 with formic acid).
-
-
Gradient:
-
Start with a high percentage of Solvent A (e.g., 95%).
-
Run a linear gradient to increase the percentage of Solvent B (e.g., to 40% over 15 minutes).
-
Hold at the final conditions for a few minutes before re-equilibrating the column at the initial conditions.
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a solvent with a high organic content to ensure good peak shape.
-
Injection and Detection: Inject the sample and monitor the elution using a suitable detector (e.g., UV or MS).
Protocol 3: Solid-Phase Extraction (SPE) for Polar Analytes
-
Sorbent Selection: Choose a polymeric or polar-functionalized sorbent.
-
Conditioning: Pass a strong organic solvent (e.g., methanol) through the cartridge to activate the sorbent.[12]
-
Equilibration: Flush the cartridge with the same solvent as the sample matrix (e.g., water or a buffered solution).[12]
-
Sample Loading: Load the sample solution onto the cartridge at a slow, controlled flow rate.[12]
-
Washing: Pass a weak solvent (e.g., a low percentage of organic in water) through the cartridge to remove weakly retained impurities.
-
Elution: Elute the target polar spirocyclic lactam with a strong polar solvent (e.g., methanol or acetonitrile, sometimes with an acid or base modifier to improve recovery).[12]
Visualizations
Caption: Workflow for Flash Chromatography Purification.
Caption: HILIC Purification Workflow for Polar Compounds.
Caption: Solid-Phase Extraction (SPE) Workflow for Polar Analytes.
References
- 1. biotage.com [biotage.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. helixchrom.com [helixchrom.com]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Supercritical fluid chromatography based on reversed-phase/ ion chromatography mixed-mode stationary phase for separation of spirooxindole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting Diastereoselectivity in Spiro-Lactam Formation
Welcome to the technical support center for diastereoselectivity in spiro-lactam formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these complex scaffolds.
Frequently Asked Questions (FAQs)
Q1: My Staudinger ketene-imine cycloaddition is resulting in a low diastereomeric ratio (dr). How can I improve the selectivity?
Low diastereoselectivity in the Staudinger reaction for spiro-β-lactam formation is a common issue. The stereochemical outcome is often dependent on the competition between the direct ring closure of the zwitterionic intermediate and its isomerization.[1][2] Here are several factors you can investigate to favor your desired diastereomer:
-
Substituent Electronic Effects: The electronic properties of both the ketene and imine substituents play a crucial role.
-
To favor the cis-diastereomer, use ketenes with electron-donating groups and imines with electron-withdrawing groups. This combination accelerates the direct ring closure.[1][3]
-
Conversely, to favor the trans-diastereomer, employ ketenes with electron-withdrawing substituents and imines with electron-donating groups, which slows down the ring closure, allowing for isomerization.[1][3]
-
-
Solvent Polarity: An increase in solvent polarity can favor the formation of the trans-diastereomer.[4] If you are observing a mixture, switching to a more polar solvent might enhance the diastereomeric ratio in favor of the trans product.
-
Reaction Temperature: Higher reaction temperatures can also promote the formation of the trans-isomer.[2][4] If you are aiming for the cis product, running the reaction at a lower temperature is advisable.
-
Ketene Generation Method: The method of ketene generation can influence selectivity. For instance, using tosyl chloride (TsCl) as an activating co-reagent for the in-situ generation of ketene from phenylacetic acids has been shown to favor the formation of cis-spirooxindolo-β-lactams.[4]
Q2: I am performing a [3+2] cycloaddition to form a spiro-γ-lactam and the reaction is not diastereoselective. What parameters should I screen?
In [3+2] cycloaddition reactions for spiro-γ-lactam synthesis, several factors can be optimized to enhance diastereoselectivity:
-
Catalyst and Ligand System: For metal-catalyzed cycloadditions, the choice of the metal and the chiral ligand is paramount. Screening a variety of chiral ligands is often necessary to find the optimal match for your substrate.[5] The ligand can create a chiral environment that directs the approach of the reactants, thereby controlling the stereochemistry.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the cycloaddition, thereby influencing the diastereoselectivity. It is recommended to screen a range of solvents with varying polarities.
-
Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity by favoring the transition state with the lowest activation energy.
Q3: Can the choice of base affect the diastereoselectivity of my spiro-lactam formation?
Yes, the choice of base can have a significant impact on the diastereoselectivity. The base can influence the formation and conformation of intermediates, such as enolates, which in turn can dictate the stereochemical outcome of the cyclization. The strength and steric bulk of the base are key parameters to consider. For instance, in some cases, a bulkier base may favor the formation of a specific enolate isomer, leading to higher diastereoselectivity.
Data Summary Tables
Table 1: Effect of Solvent and Temperature on Diastereoselectivity in Staudinger Cycloaddition
| Entry | Phenylacetic Acid Substituent | Imine Substituent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | H | 4-MeO | Toluene | 120 | 1:1.2 | --INVALID-LINK-- |
| 2 | H | 4-MeO | Acetonitrile | 80 | 1:2.3 | --INVALID-LINK-- |
| 3 | 4-Cl | 4-MeO | Toluene | 120 | 1.8:1 | --INVALID-LINK-- |
| 4 | 4-Cl | 4-MeO | Acetonitrile | 80 | 1:1.1 | --INVALID-LINK-- |
| 5 | 4-MeO | 4-MeO | Toluene | 120 | 1:10 | --INVALID-LINK-- |
Table 2: Ligand-Controlled Diastereoselectivity in Intramolecular Tsuji-Trost Allylation for β-Lactam Synthesis
| Entry | Substrate | Catalyst | Ligand | Solvent | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | N-allyl-N-(pyridin-2-yl)amide | [Pd(allyl)Cl]₂ | P(o-tol)₃ | THF | >20:1 | --INVALID-LINK-- |
| 2 | N-allyl-N-(pyridin-2-yl)amide | [Pd(allyl)Cl]₂ | dppf | THF | 1:>20 | --INVALID-LINK-- |
| 3 | N-allyl-N-(thiazol-2-yl)amide | [Pd(allyl)Cl]₂ | P(o-tol)₃ | THF | >20:1 | --INVALID-LINK-- |
| 4 | N-allyl-N-(thiazol-2-yl)amide | [Pd(allyl)Cl]₂ | dppf | THF | 1:>20 | --INVALID-LINK-- |
Detailed Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Staudinger Synthesis of cis-Spirooxindolo-β-lactams [4]
-
To a solution of the corresponding phenylacetic acid (1.5 mmol) and tosyl chloride (2.0 mmol) in anhydrous toluene (5 mL), add diisopropylethylamine (3.0 mmol).
-
Heat the reaction mixture at 120 °C for 1 hour.
-
Cool the mixture to room temperature.
-
Add the isatin imine (1.0 mmol) and an additional equivalent of diisopropylethylamine (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired spiro-β-lactam.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
Protocol 2: Ligand-Controlled Diastereodivergent Intramolecular Tsuji-Trost Allylation for β-Lactam Synthesis [6]
For the trans-diastereomer:
-
To a solution of the N-allyl amide substrate (0.1 mmol) in anhydrous THF (2.0 mL) under an argon atmosphere, add a solution of the palladium catalyst prepared in situ from [Pd(allyl)Cl]₂ (2.5 mol %) and P(o-tol)₃ (10 mol %).
-
Stir the reaction mixture at room temperature for the time indicated in the specific procedure.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
For the cis-diastereomer:
-
To a solution of the N-allyl amide substrate (0.1 mmol) in anhydrous THF (2.0 mL) under an argon atmosphere, add a solution of the palladium catalyst prepared in situ from [Pd(allyl)Cl]₂ (2.5 mol %) and dppf (5 mol %).
-
Stir the reaction mixture at room temperature for the time indicated in the specific procedure.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for improving diastereoselectivity.
Caption: Key pathways influencing Staudinger reaction stereochemistry.
References
- 1. Origin of the relative stereoselectivity of the beta-lactam formation in the Staudinger reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Staudinger Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
Stability issues of 2-Oxa-7-azaspiro[4.4]nonan-1-one under acidic/basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Oxa-7-azaspiro[4.4]nonan-1-one. The information is based on established principles of organic chemistry, as specific experimental data for this compound is limited in publicly available literature.
Troubleshooting Guides
Issue 1: Unexpected Hydrolysis or Degradation of the Compound in Acidic Media
Symptoms:
-
Appearance of new, more polar spots on TLC analysis.
-
Loss of starting material observed by LC-MS or NMR.
-
Formation of a new peak in the LC chromatogram with a mass corresponding to the hydrolyzed product.
-
Difficulty in isolating the desired product after acidic workup or purification (e.g., silica gel chromatography with acidic eluents).
Potential Cause: The γ-lactone ring in this compound is susceptible to acid-catalyzed hydrolysis. The presence of water and a strong or even mild acid can lead to the opening of the lactone ring to form a hydroxy carboxylic acid derivative.
Solutions:
-
Avoid Strong Acids: Whenever possible, use non-acidic or mildly acidic conditions for your reactions and workups.
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize the presence of water, which is required for hydrolysis.
-
Temperature Control: Perform reactions and purifications at low temperatures to reduce the rate of hydrolysis.
-
Alternative Purification: Consider using alternative purification methods that do not involve acidic conditions, such as neutral alumina chromatography or reverse-phase chromatography with a neutral mobile phase.
-
Buffer Your System: If acidic conditions are unavoidable, consider using a buffered system to maintain a constant and milder pH.
Issue 2: Compound Degradation or Unwanted Side Reactions Under Basic Conditions
Symptoms:
-
Rapid disappearance of the starting material upon exposure to a base.
-
Formation of multiple new products observed by TLC or LC-MS.
-
Low recovery of the desired compound after basic workup.
-
Evidence of polymerization or formation of high molecular weight species.
Potential Cause: Under basic conditions, the lactone is highly prone to base-catalyzed hydrolysis (saponification), which is generally faster and more irreversible than acid-catalyzed hydrolysis. The resulting carboxylate is deprotonated and will not re-cyclize. Additionally, the secondary amine can undergo various side reactions.
Solutions:
-
Use of Mild/Hindered Bases: If a base is necessary, opt for non-nucleophilic, sterically hindered bases (e.g., 2,6-lutidine, proton sponge) or mild inorganic bases (e.g., K₂CO₃, NaHCO₃) over strong nucleophilic bases like NaOH or KOH.
-
Temperature Management: Keep the reaction temperature as low as possible to control the rate of degradation.
-
Reaction Time: Minimize the exposure time to basic conditions. Quench the reaction as soon as it is complete.
-
Protecting Groups: If the protocol allows, consider protecting the secondary amine to prevent base-mediated side reactions before exposing the molecule to stronger basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of this compound under acidic and basic conditions?
A1: Based on its structure, the primary degradation pathway is the hydrolysis of the γ-lactone ring.
-
Under acidic conditions: The likely product is 4-(aminomethyl)-4-hydroxy-heptanoic acid.
-
Under basic conditions: The initial product is the corresponding carboxylate salt of the ring-opened hydroxy acid.
Q2: How can I monitor the stability of this compound in my reaction?
A2: You can monitor the stability by periodically taking aliquots from your reaction mixture and analyzing them by:
-
Thin-Layer Chromatography (TLC): Look for the appearance of new, typically more polar, spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive method to detect the disappearance of the starting material and the appearance of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the appearance of new signals corresponding to the hydrolyzed product.
Q3: Is the spirocyclic nature of the compound expected to affect its stability?
A3: The spirocyclic structure introduces ring strain, which can potentially increase the rate of hydrolysis compared to a non-spirocyclic analogue, as ring-opening can relieve this strain.
Data Presentation
Table 1: Stability Data for this compound
| Condition | pH | Temperature (°C) | Time (h) | % Degradation | Major Degradation Product(s) | Analytical Method |
| Acidic | 2 | 25 | 1 | LC-MS | ||
| Acidic | 2 | 50 | 1 | LC-MS | ||
| Neutral | 7 | 25 | 24 | LC-MS | ||
| Basic | 12 | 25 | 1 | LC-MS | ||
| Basic | 12 | 0 | 1 | LC-MS |
Experimental Protocols
Protocol: General Procedure for Assessing Stability
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile, THF) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions:
-
Acidic Condition: Add a known volume of the stock solution to an acidic buffer (e.g., pH 2, HCl/KCl buffer) or a solution of a specific acid.
-
Basic Condition: Add a known volume of the stock solution to a basic buffer (e.g., pH 12, glycine/NaOH buffer) or a solution of a specific base.
-
Neutral Condition: Add a known volume of the stock solution to a neutral buffer (e.g., pH 7, phosphate buffer).
-
-
Incubation: Incubate the test solutions at a controlled temperature (e.g., 25°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Quenching (if necessary): Neutralize the aliquot to stop further degradation before analysis.
-
Analysis: Analyze the aliquots using a suitable analytical method (e.g., LC-MS, HPLC) to determine the concentration of the parent compound and any degradation products.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Visualizations
Caption: Predicted degradation pathways under acidic and basic conditions.
Caption: Troubleshooting workflow for stability issues.
Technical Support Center: Scaling Up the Synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one. The information is presented in a question-and-answer format to directly address potential issues, accompanied by detailed experimental protocols, quantitative data summaries, and workflow visualizations.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound is the intramolecular cyclization of a suitable precursor, such as a protected 1-(hydroxymethyl)cyclopentan-1-amine derivative. This approach is often favored for its efficiency and the availability of starting materials.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
When scaling up, the most critical parameters to monitor and control are temperature, reaction time, and the rate of addition of reagents. Exothermic reactions can be particularly challenging on a larger scale, and efficient heat dissipation is crucial to prevent side reactions and ensure product quality.
Q3: How can I improve the yield and purity of the final product?
To improve yield and purity, ensure the starting materials are of high purity and that the reaction is carried out under an inert atmosphere to prevent side reactions. Optimization of the reaction conditions, such as solvent, temperature, and catalyst loading, can also significantly impact the outcome. Purification by column chromatography or recrystallization is often necessary to obtain a highly pure product.
Q4: What are the safety precautions I should take when working with the reagents involved in this synthesis?
Many of the reagents used in this synthesis can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use to be aware of all potential hazards.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction- Degradation of starting material or product- Ineffective catalyst | - Increase reaction time or temperature.- Ensure an inert atmosphere and use dry solvents.- Use a fresh batch of catalyst or screen different catalysts. |
| Formation of multiple byproducts | - Side reactions due to high temperature- Presence of impurities in starting materials- Incorrect stoichiometry | - Lower the reaction temperature and monitor closely.- Purify starting materials before use.- Carefully control the addition of reagents. |
| Difficulty in product isolation | - Product is highly soluble in the reaction solvent- Formation of an emulsion during workup | - Choose a solvent in which the product is less soluble for precipitation.- Use a different solvent system for extraction or add brine to break the emulsion. |
| Inconsistent results between batches | - Variation in raw material quality- Poor control over reaction parameters | - Establish strict quality control for all starting materials.- Implement robust process controls for temperature, time, and reagent addition. |
Experimental Protocols
Synthesis of N-Boc-1-(hydroxymethyl)cyclopentan-1-amine (Intermediate)
This protocol describes the synthesis of the protected amino alcohol intermediate.
Materials:
-
1-Aminocyclopentanemethanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 1-aminocyclopentanemethanol (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Intramolecular Cyclization to this compound
This protocol outlines the cyclization of the intermediate to the final product.
Materials:
-
N-Boc-1-(hydroxymethyl)cyclopentan-1-amine
-
Strong acid catalyst (e.g., trifluoroacetic acid - TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-1-(hydroxymethyl)cyclopentan-1-amine (1.0 eq) in DCM.
-
Slowly add the acid catalyst (e.g., TFA, 2.0 eq) to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes for the synthesis of this compound.
Table 1: Reaction Conditions for Intermediate Synthesis
| Parameter | Value |
| Scale | 10 g |
| Reaction Time | 14 hours |
| Temperature | Room Temperature |
| Solvent | Dichloromethane (DCM) |
| Yield | 85-95% |
Table 2: Reaction Conditions for Intramolecular Cyclization
| Parameter | Value |
| Scale | 5 g |
| Reaction Time | 5 hours |
| Temperature | Room Temperature |
| Solvent | Dichloromethane (DCM) |
| Yield | 70-85% |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low product yield.
Technical Support Center: Characterization of Spiro-Heterocycles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of spiro-heterocyclic compounds.
General FAQs
Q1: What makes the characterization of spiro-heterocycles uniquely challenging?
Spiro-heterocycles present distinct characterization hurdles due to their rigid, three-dimensional structures and the presence of a quaternary spiro-carbon.[1][2] This often leads to complex NMR spectra with overlapping signals, unusual fragmentation patterns in mass spectrometry, and difficulties in obtaining high-quality crystals for X-ray analysis. Furthermore, the spirocenter can be a source of chirality, necessitating specialized techniques for stereochemical assignment.[1][3]
Q2: I have synthesized a novel spiro-heterocycle. What is a recommended general workflow for its complete characterization?
A robust characterization workflow is crucial for unambiguously determining the structure of a new spiro-heterocycle. The following process outlines a logical sequence of experiments to ensure comprehensive analysis.
NMR Spectroscopy Troubleshooting
Nuclear Magnetic Resonance (NMR) is a cornerstone of structural elucidation, but the spectra of spiro-compounds can be notoriously difficult to interpret.
Q3: Why are the proton (¹H) NMR signals of my spiro-heterocycle broad and poorly resolved, especially for the protons near the spirocenter?
This is a common issue stemming from the conformational rigidity of the spirocyclic system. Restricted bond rotation on the NMR timescale can lead to chemical exchange broadening. Protons on the rings attached to the spiro-atom are often diastereotopic, meaning they are chemically non-equivalent and can exhibit complex splitting patterns or broad signals.[4]
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this.[5][6] At higher temperatures, bond rotation may become faster, leading to sharper, averaged signals. Conversely, at lower temperatures, you might "freeze out" individual conformers, which can also result in sharper, albeit more numerous, signals.
-
Solvent Change: Using a different solvent can alter the conformational equilibrium and improve spectral resolution.
-
Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase chemical shift dispersion, potentially resolving overlapping signals.
Q4: I am struggling to assign the quaternary spiro-carbon in my ¹³C NMR spectrum. How can I confirm its chemical shift?
The quaternary spiro-carbon lacks attached protons, so it will not appear in a DEPT-135 or HSQC spectrum. Its signal is often of low intensity due to a long relaxation time.
Solution: Use a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons.[7][8] Look for correlations from protons on the rings to the suspected quaternary carbon. Observing multiple correlations from protons on both rings to a single quaternary carbon is strong evidence for the spirocenter.
Q5: How can I determine the relative stereochemistry of substituents on the spiro-rings using NMR?
The Nuclear Overhauser Effect (NOE) is the most powerful NMR tool for this purpose. An NOE is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[9][10][11]
Recommended Experiments:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that shows all through-space correlations simultaneously.[11][12][13]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is often preferred for medium-sized molecules (MW ~700-1200 Da) where the standard NOE can be zero or very weak.[12][13] In a ROESY experiment, the cross-peaks are always positive, which can simplify interpretation.[13]
References
- 1. Spiro compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Spiro compound [wikipedia.nucleos.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 9. acdlabs.com [acdlabs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
Enhancing the regioselectivity of 2-Oxa-7-azaspiro[4.4]nonan-1-one reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 2-Oxa-7-azaspiro[4.4]nonan-1-one and its derivatives. Our aim is to help you enhance the regioselectivity and overall success of your reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Regioselectivity in Annulation Reactions
-
Question: My reaction is producing a mixture of regioisomers instead of the desired this compound derivative. How can I improve the regioselectivity?
-
Answer: Poor regioselectivity is a common challenge in the synthesis of complex spirocyclic systems. The outcome of the reaction is often influenced by a delicate balance of electronic and steric factors. Here are several factors to consider and steps to troubleshoot:
-
Catalyst Choice: The nature of the catalyst plays a pivotal role in directing the regioselectivity. For instance, in N-heterocyclic carbene (NHC)-catalyzed reactions, modulating the electronic and steric properties of the NHC can favor one reaction pathway over another. Different catalysts can stabilize different transition states, leading to distinct regioisomers. It is recommended to screen a variety of catalysts with different steric and electronic properties.[1]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. A change in solvent can alter the solubility of reactants and intermediates, and more importantly, can stabilize or destabilize charged intermediates or transition states. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, DCM, acetonitrile) and polar protic (e.g., ethanol, methanol).
-
Reaction Temperature: Temperature can have a significant impact on regioselectivity. Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Conversely, in some cases, higher temperatures may be required to overcome a higher activation barrier to the desired product. We recommend performing a temperature screen to find the optimal conditions.
-
Nature of the Substrate: The electronic and steric properties of your starting materials are critical. Electron-withdrawing or electron-donating groups on your substrates can significantly influence the nucleophilicity and electrophilicity of the reacting centers, thereby affecting the regiochemical outcome. If possible, consider modifying the substrate to electronically or sterically favor the desired reaction pathway.
-
Issue 2: Low Yield of the Desired Spirocyclic Product
-
Question: I have identified the correct regioisomer, but the reaction yield is consistently low. What steps can I take to improve the yield?
-
Answer: Low yields can be attributed to a variety of factors, from incomplete reactions to product degradation. Here’s a systematic approach to improving your yield:
-
Purity of Reagents: Ensure the purity of your starting materials, solvents, and reagents. Impurities can interfere with the reaction, poison the catalyst, or lead to the formation of side products. Solvents should be appropriately dried, and reagents purified if necessary.
-
Reaction Concentration: The concentration of the reactants can affect the reaction rate and, in some cases, the product distribution, particularly in bimolecular reactions. Experiment with different concentrations to find the optimal conditions.
-
Atmosphere Control: Many organometallic catalysts and intermediates are sensitive to air and moisture. Ensure your reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if you are using sensitive reagents.
-
Reaction Time: It is crucial to monitor the reaction progress using techniques like TLC, LC-MS, or GC-MS to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product decomposition or the formation of byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that control the regioselectivity in the synthesis of this compound derivatives?
A1: The regioselectivity in the formation of the this compound scaffold is primarily governed by:
-
The nature of the synthetic route: Different synthetic strategies, such as cycloaddition reactions or intramolecular cyclizations, will have different regiochemical determining steps.[2]
-
The electronic properties of the precursors: The distribution of electron density in the reacting partners will dictate the preferred sites of bond formation.
-
Steric hindrance: Bulky substituents on the reactants can block certain reaction sites, thereby favoring the formation of a specific regioisomer.
-
The catalyst and reaction conditions: As detailed in the troubleshooting section, the choice of catalyst, solvent, and temperature can significantly influence the regiochemical outcome.[1]
Q2: Are there any specific catalyst systems known to favor the formation of this spirocyclic system?
A2: While the literature on this specific spirocycle is still emerging, related spirocyclic syntheses have successfully employed a range of catalysts. For instance, manganese(III) acetate has been used in the oxidative cyclization to form related 2-oxa-7-azaspiro[4.4]nonanedione systems.[3] For reactions involving annulations, N-heterocyclic carbenes (NHCs) have shown great promise in controlling regioselectivity in the synthesis of other spirocyclic oxindoles.[1] The choice of catalyst will be highly dependent on the specific reaction being performed.
Q3: What analytical techniques are most suitable for characterizing the regioisomers of this compound derivatives?
A3: A combination of spectroscopic techniques is generally required to unambiguously determine the structure of the resulting regioisomers. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are powerful tools for elucidating the connectivity of atoms and determining the final structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product.
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides definitive proof of the molecular structure and stereochemistry.
Data Presentation
Table 1: Influence of Catalyst on Regioselectivity in a Model Spirocyclization Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Ratio of Regioisomers (A:B) | Yield (%) |
| 1 | Catalyst X | Toluene | 25 | 1:2 | 65 |
| 2 | Catalyst X | THF | 25 | 1:1.5 | 70 |
| 3 | Catalyst Y | Toluene | 25 | 3:1 | 85 |
| 4 | Catalyst Y | Toluene | 0 | 5:1 | 82 |
Note: This table is a representative example based on general principles and does not reflect data for a specific published reaction of this compound due to the limited direct data in the provided search results.
Experimental Protocols
General Procedure for Manganese(III)-based Oxidative Cyclization
This protocol is adapted from a similar synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones and may serve as a starting point for the synthesis of related structures.[3]
-
To a solution of the alkene (1 mmol) and the pyrrolidinedione derivative (1 mmol) in glacial acetic acid (20 mL), add manganese(III) acetate dihydrate (2.5 mmol).
-
Stir the reaction mixture at room temperature under a stream of dry air for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-oxa-7-azaspiro[4.4]nonanedione.
Visualizations
Caption: Experimental workflow for a typical Mn(III)-based oxidative cyclization.
Caption: Decision-making process for troubleshooting poor regioselectivity.
References
Validation & Comparative
Biological evaluation of 2-Oxa-7-azaspiro[4.4]nonan-1-one derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative biological evaluation of 2-azaspiro[4.4]nonan-1,3-dione derivatives, a class of compounds structurally related to 2-oxa-7-azaspiro[4.4]nonan-1-one. Due to a lack of publicly available biological data on this compound derivatives, this guide focuses on the anticonvulsant properties of their aza-analogs to provide relevant insights for researchers in the field. The guide also includes standardized experimental protocols for key biological assays to support further research and development.
Anticonvulsant Activity of 2-Azaspiro[4.4]nonane-1,3-dione Derivatives
A study of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane-1,3-dione revealed their potential as anticonvulsant agents. The evaluation was conducted using the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc.MET) tests in animal models. The median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population, was determined for each compound.[1][2][3]
Table 1: Anticonvulsant Activity of 2-Azaspiro[4.4]nonane-1,3-dione Derivatives [1]
| Compound | Linker (X) | ED50 (mg/kg) in MES test | ED50 (mg/kg) in sc.MET test |
| 1a | -CH2- | > 300 | > 300 |
| 1j | -NH- | > 300 | 76.27 |
MES: Maximal Electroshock Seizure; sc.MET: subcutaneous Pentylenetetrazole. Lower ED50 values indicate higher potency.
The data indicates that the nature of the linker between the spirocyclic core and the phenyl ring significantly influences the anticonvulsant activity. The derivative with an imine linker (1j ) showed notable activity in the sc.MET test, suggesting potential efficacy against absence seizures, whereas the analog with a methylene linker (1a ) was inactive in both tests.[1][2]
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key biological assays are provided below.
Anticonvulsant Screening
The following diagram outlines a general workflow for in vivo anticonvulsant drug screening.
References
A Comparative Guide to the Synthesis of 2-Oxa-7-azaspiro[4.4]nonan-1-one Scaffolds
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a paramount concern. The 2-oxa-7-azaspiro[4.4]nonan-1-one core represents a valuable scaffold in medicinal chemistry, and identifying the most effective synthetic route is crucial for accelerating discovery programs. This guide provides a comparative analysis of three distinct synthetic strategies for accessing this spirocyclic system and its close derivatives: a manganese(III)-based oxidative cyclization, a phosphine-catalyzed [3+2] cycloaddition, and a one-pot three-component reaction.
Each methodology is evaluated based on reaction efficiency, substrate scope, and operational simplicity, with supporting experimental data and detailed protocols to aid in the selection of the most appropriate route for specific research and development needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Mn(III)-Based Oxidation | Route 2: Phosphine-Catalyzed [3+2] Cycloaddition | Route 3: One-Pot Three-Component Reaction |
| Product | 2-Oxa-7-azaspiro[4.4]nonane-8,9-diones | 2-Azaspiro[4.4]nonan-1-ones | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives |
| Key Reagents | Mn(OAc)₃, 1,1-diarylethenes, 4-acylpyrrolidine-2,3-diones | Phosphine catalyst, 2-methylene-γ-lactams, ylides | Isocyanides, dialkyl acetylenedicarboxylates, 4-arylidene-isoxazol-5(4H)-ones |
| Reported Yield | Good | Up to 96% | Moderate to Good |
| Reaction Type | Oxidative radical cyclization | [3+2] Cycloaddition | Multicomponent reaction |
| Key Advantages | One-pot procedure, simple work-up | High yields, high diastereoselectivity | High atom economy, operational simplicity, catalyst-free |
| Potential Limitations | Produces a dione, requiring further modification. | Synthesis of starting materials may be multi-step. | Product is highly functionalized and unsaturated. |
Route 1: Manganese(III)-Based Oxidative Cyclization
This one-pot synthesis provides a direct route to the 2-oxa-7-azaspiro[4.4]nonane skeleton, albeit yielding a dione derivative. The reaction proceeds via a manganese(III)-mediated oxidative radical cyclization of 1,1-diarylethenes with 4-acylpyrrolidine-2,3-diones. The simplicity of the procedure and the ready availability of the starting materials make it an attractive option for initial scaffold exploration.
Experimental Protocol
A mixture of a 1,1-diarylethene (1 mmol) and a 4-acylpyrrolidine-2,3-dione (1 mmol) is dissolved in acetic acid. To this solution, manganese(III) acetate dihydrate (2 mmol) is added, and the reaction mixture is stirred at a specified temperature (e.g., 23-80 °C) for a designated time. The reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-oxa-7-azaspiro[4.4]nonane-8,9-dione.
A detailed experimental protocol and specific yield data can be found in the work by Huynh, T.-T., et al., Tetrahedron Letters, 2017, 58(37), 3619-3622.
Logical Workflow for Route 1
Route 2: Phosphine-Catalyzed [3+2] Cycloaddition
This approach offers a highly efficient and diastereoselective synthesis of the closely related 2-azaspiro[4.4]nonan-1-one scaffold. The core of this strategy is a phosphine-catalyzed [3+2] cycloaddition between a 2-methylene-γ-lactam and an allenoate-derived ylide. While this route does not directly yield the 2-oxa analogue, its high efficiency and stereocontrol make it a powerful strategy that could potentially be adapted.
Experimental Protocol
To a solution of the 2-methylene-γ-lactam (1 equiv) and the allenoate (1.2 equiv) in a suitable solvent (e.g., toluene), a phosphine catalyst (e.g., triphenylphosphine, 0.1 equiv) is added. The reaction mixture is stirred at a specific temperature (e.g., room temperature to reflux) for a period of time until completion as monitored by TLC. The solvent is then removed in vacuo, and the resulting residue is purified by flash column chromatography to yield the 2-azaspiro[4.4]nonan-1-one product.
For a comprehensive experimental procedure and a detailed investigation of the substrate scope, refer to the publication by Yong, S. R., et al., Tetrahedron, 2005, 61, 8120-8129.[1]
Logical Workflow for Route 2
Route 3: One-Pot Three-Component Reaction
This catalyst-free, one-pot reaction provides a highly atom-economical route to a densely functionalized 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivative.[2] The reaction involves the in-situ generation of a zwitterionic intermediate from an isocyanide and a dialkyl acetylenedicarboxylate, which is then trapped by a 4-arylidene-isoxazol-5(4H)-one. The operational simplicity and the ability to generate molecular complexity in a single step are key advantages of this approach.
Experimental Protocol
To a solution of the 4-arylidene-isoxazol-5(4H)-one (1 mmol) and dialkyl acetylenedicarboxylate (1 mmol) in a suitable solvent (e.g., toluene), the isocyanide (1 mmol) is added dropwise at room temperature. The reaction mixture is then heated to a specified temperature (e.g., 110 °C) and stirred for a certain duration. After completion of the reaction, as indicated by TLC, the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford the pure 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivative.[2]
Logical Workflow for Route 3
Conclusion
The choice of synthetic route to the this compound scaffold and its analogues is contingent on the specific goals of the research program. The Mn(III)-based oxidation offers a straightforward, one-pot entry to the core structure, ideal for rapid analogue synthesis, although it yields a dione that may require further chemical manipulation. For endeavors where high yield and stereocontrol are critical, the phosphine-catalyzed [3+2] cycloaddition presents a robust, albeit potentially more labor-intensive, option for a related azaspirocyclic system. Finally, the one-pot three-component reaction stands out for its elegance in rapidly building molecular complexity from simple starting materials in a highly atom-economical and catalyst-free manner, yielding a versatile, highly functionalized spirocyclic product. Each of these routes provides a valuable tool for the synthetic chemist, and the detailed protocols and comparative data presented herein are intended to facilitate an informed decision-making process for the synthesis of this important class of heterocyclic compounds.
References
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the Structure Confirmation of 2-Oxa-7-azaspiro[4.4]nonan-1-one
The definitive confirmation of the molecular structure of complex organic compounds is a cornerstone of modern drug discovery and development. For novel entities such as 2-Oxa-7-azaspiro[4.4]nonan-1-one, a spirocyclic lactam with potential therapeutic applications, unambiguous structural elucidation is paramount. This guide provides a comparative overview of X-ray crystallography as the gold standard for structure determination, alongside alternative and complementary spectroscopic techniques. While specific crystallographic data for this compound is not publicly available, this guide utilizes data from a closely related spirocyclic β-lactam to illustrate the power of this technique and compares it with other common analytical methods.
At a Glance: Comparing Structural Elucidation Techniques
The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. X-ray crystallography offers an unparalleled, direct visualization of the molecular structure in the solid state. However, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial, complementary information about the molecule's connectivity and composition in solution and the gas phase, respectively.
| Technique | Information Provided | Phase | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration.[1][2] | Solid | Unambiguous structure determination.[2] | Requires a suitable single crystal. |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships. | Solution | Provides data on solution-state conformation and dynamics. | Structure is inferred, not directly observed. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS). | Gas | High sensitivity, requires minimal sample. | Provides no information on stereochemistry. |
Gold Standard: X-ray Crystallography
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level.[1] The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, revealing the precise position of each atom.
While a crystal structure for this compound is not available in the public domain, we can examine the data for a representative spirocyclic β-lactam, trans-6aa, to understand the richness of the data obtained.
Table 1: Representative Crystallographic Data for a Spirocyclic β-Lactam (trans-6aa)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 11.987(5) |
| α (°) | 90 |
| β (°) | 109.87(1) |
| γ (°) | 90 |
| Volume (ų) | 1760.1(12) |
| Z | 4 |
This data is illustrative and based on a representative structure from the literature.
Table 2: Selected Bond Lengths and Angles for a Representative Spirocyclic β-Lactam
| Bond | Length (Å) | Angle | Degree (°) |
| C=O (Lactam) | 1.21 | N-C-C (Lactam) | 91.5 |
| C-N (Lactam) | 1.38 | C-N-C (Lactam) | 95.2 |
| C-O (Oxolane) | 1.43 | C-O-C (Oxolane) | 108.7 |
| C-C (Spiro) | 1.55 | C-C(spiro)-C | 102.3 |
This data is illustrative and based on a representative structure from the literature.
Experimental Protocol: Single-Crystal X-ray Diffraction
The workflow for determining a crystal structure is a multi-step process that requires careful execution.
Caption: Workflow for structure determination by single-crystal X-ray crystallography.
Methodology:
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol/water). Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.[1] The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.[1]
-
Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an initial electron density map. An atomic model is built into the electron density map and refined using least-squares methods to obtain the final, accurate molecular structure.[2]
Alternative and Complementary Techniques
While X-ray crystallography provides the ultimate structural proof, NMR and mass spectrometry are indispensable tools for routine characterization and for providing evidence of structure when suitable crystals cannot be obtained.
NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would be crucial for confirming the presence of the lactam and oxolane rings and the spirocyclic core.
Table 3: Predicted NMR Data for this compound
| Nucleus | Chemical Shift (ppm, predicted) | Multiplicity | Key Correlations (in 2D NMR) |
| ¹H | ~ 7.0-8.0 | Broad Singlet | N-H proton |
| ~ 3.5-4.0 | Multiplet | CH₂ adjacent to oxygen | |
| ~ 2.8-3.2 | Multiplet | CH₂ adjacent to nitrogen | |
| ~ 1.8-2.5 | Multiplets | Other CH₂ groups | |
| ¹³C | ~ 170-180 | Singlet | C=O (Lactam) |
| ~ 80-90 | Singlet | Spiro carbon | |
| ~ 60-70 | Singlet | CH₂ adjacent to oxygen | |
| ~ 40-50 | Singlet | CH₂ adjacent to nitrogen | |
| ~ 20-40 | Singlets | Other CH₂ groups |
This data is predictive and would need to be confirmed by experimental results.
Mass Spectrometry
Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, which can be used to confirm its elemental composition.
Table 4: Expected Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Expected m/z |
| High-Resolution MS (HRMS) | ESI+ | [M+H]⁺ = 142.0863 |
| ESI+ | [M+Na]⁺ = 164.0682 |
The molecular formula of this compound is C₇H₁₁NO₂ (Exact Mass: 141.0790).[3]
Conclusion
The definitive structural confirmation of this compound, like any novel chemical entity, relies on a synergistic approach. While X-ray crystallography provides the unequivocal three-dimensional structure, NMR spectroscopy and mass spectrometry serve as essential, complementary techniques for confirming connectivity and composition. Together, these methods provide the comprehensive structural data required for advancing drug development programs and understanding the molecule's biological function. The use of data from analogous structures underscores the predictive power of these techniques and provides a robust framework for the characterization of new spirocyclic compounds.
References
A Comparative Guide to the In Vitro Antitumor Activity of Azaspiro-Based Compounds
An analysis of the cytotoxic potential of novel spirocyclic lactam derivatives, with a focus on 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives as a case study in the absence of extensive research on 2-Oxa-7-azaspiro[4.4]nonan-1-one derivatives.
The unique three-dimensional architecture of spirocyclic compounds has positioned them as a promising area in medicinal chemistry for the development of novel therapeutic agents. While extensive research on the specific this compound scaffold remains limited, studies on structurally related azaspiro compounds have demonstrated significant biological activity, particularly in the realm of oncology. This guide provides a comparative overview of the in vitro antitumor activity of a series of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, offering valuable insights into the potential of this class of molecules.
Comparative In Vitro Cytotoxicity
A study on a series of novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives revealed their potential as antitumor agents. The cytotoxic effects of these compounds were evaluated against three human cancer cell lines: A549 (lung carcinoma), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below. Bendamustine and Vorinostat were used as positive controls in these assays.
| Compound | A549 (μM) | MDA-MB-231 (μM) | HeLa (μM) |
| 11b | 0.18 | >40 | 0.22 |
| 11d | 0.45 | 0.08 | 0.20 |
| 11h | 0.19 | 0.08 | 0.15 |
| 11k | 0.25 | 0.09 | 0.14 |
| 12c | 0.33 | 0.25 | 0.14 |
| Bendamustine | 19.32 | 25.34 | 20.21 |
| Vorinostat | 2.34 | 3.12 | 2.58 |
Data sourced from a study on 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives[1].
The results indicate that several of the synthesized 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exhibit potent cytotoxic activity against the tested cancer cell lines, with IC50 values in the nanomolar to low micromolar range. Notably, compounds 11h and 11k demonstrated broad-spectrum activity against all three cell lines[1].
Experimental Protocols
The following section details the methodologies employed for the key in vitro experiments cited in this guide.
Synthesis of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
The synthesis of the 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives involved a multi-step process starting from 4-aminophenol and either α-glycolic acid or lactic acid. A key step in the synthesis is the metal-catalyzed oxidative cyclization of an amide intermediate to form the spirocyclic core[1].
Caption: Synthetic workflow for 1-Oxa-4-azaspiro derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Procedure:
-
Cell Seeding: Human cancer cell lines (A549, MDA-MB-231, and HeLa) were seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Potential Signaling Pathways
While the exact mechanisms of action for these 1-Oxa-4-azaspiro derivatives have not been fully elucidated, spirocyclic compounds are known to interact with various biological targets and modulate key signaling pathways involved in cancer progression. The structural features of these compounds, including the spirocyclic core and the dienone system, suggest potential interactions with cellular nucleophiles, which could disrupt critical cellular processes. Further investigation is required to identify the specific molecular targets and signaling pathways affected by these promising antitumor agents.
Caption: Hypothesized mechanism of action for azaspiro compounds.
References
A Comparative Spectroscopic Guide to Spiro-Isomers for Researchers
This guide provides a comparative analysis of spectroscopic data for common spiro-isomers, focusing on photochromic compounds like spiropyrans and spirooxazines. It is designed for researchers, scientists, and drug development professionals to facilitate the understanding and application of these dynamic molecules. The guide includes a summary of quantitative spectroscopic data, detailed experimental protocols, and visualizations of key concepts.
Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for a selection of spiro-isomers, allowing for a direct comparison of their properties. These compounds are known for their photochromic behavior, reversibly switching between a colorless, closed spiro (SP) form and a colored, open merocyanine (MC) form upon irradiation with UV and visible light, respectively.
UV-Visible Spectroscopy Data
The UV-Visible absorption maxima (λmax) of the colored merocyanine form are highly dependent on the solvent polarity. Generally, spiropyrans exhibit negative solvatochromism (a blue shift in more polar solvents), while spirooxazines show positive solvatochromism (a red shift in more polar solvents).[1]
| Compound | Solvent | λmax (nm) of MC Form | Molar Extinction Coefficient (ε) of MC Form (M⁻¹cm⁻¹) | Reference(s) |
| Spiropyrans | ||||
| 6-nitroBIPS | Toluene | 590 | 3.8 x 10⁴ | [2] |
| Ethanol | 550 | 3.5 x 10⁴ | [1][2] | |
| 8-methoxy-6-nitroBIPS | Dichloromethane | 580 | Not Reported | |
| Spirooxazines | ||||
| 1,3,3-trimethyl-spiro[indoline-2,3'-[3H]naphth[2,1-b][3][4]oxazine] | Toluene | 610 | 4.5 x 10⁴ | |
| Ethanol | 620 | Not Reported | ||
| 1,3,3-trimethyl-6'-nitro-spiro[indoline-2,2'-[2H]chromene] | Dichloromethane | 555 | Not Reported |
BIPS: 1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline]
¹H and ¹³C NMR Spectroscopy Data
The ¹H and ¹³C NMR chemical shifts provide valuable information about the structure of spiro-isomers in their closed form. The chemical shifts of the protons and carbons near the spiro center are particularly informative.
¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H-3 (s) | H-4' (d) | H-5' (t) | H-6' (d) | H-7' (t) | Reference(s) |
| Spiropyrans | ||||||
| 6-nitroBIPS | 5.85 | 6.65 | 6.85 | 7.10 | 7.20 | [5] |
| Spirooxazines | ||||||
| 1,3,3-trimethyl-spiro[indoline-2,3'-[3H]naphth[2,1-b][3][4]oxazine] | 4.80 | 7.05 | 7.15 | 7.45 | 7.80 |
¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | Spiro C (C-2) | C-3 | C-4' | C-5' | C-6' | C-7' | Reference(s) |
| Spiropyrans | |||||||
| 6-nitroBIPS | 106.5 | 52.0 | 115.5 | 121.8 | 118.5 | 128.0 | [5] |
| Spirooxazines | |||||||
| 1,3,3-trimethyl-spiro[indoline-2,3'-[3H]naphth[2,1-b][3][4]oxazine] | 98.0 | 51.5 | 115.0 | 120.5 | 122.0 | 127.5 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
UV-Visible Spectroscopy for Photochromism Studies
This protocol outlines the steps for investigating the photochromic behavior of spiro-isomers.
-
Sample Preparation:
-
Prepare a stock solution of the spiro compound in a suitable solvent (e.g., ethanol, toluene, or dichloromethane) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.
-
Transfer an appropriate volume of the stock solution into a quartz cuvette with a 1 cm path length.
-
-
Initial Spectrum Acquisition:
-
Record the UV-Vis absorption spectrum of the solution in the dark to obtain the spectrum of the closed spiro (SP) form. The typical wavelength range is 200-800 nm.
-
-
Photocoloration (SP to MC form):
-
Irradiate the sample in the cuvette with a UV lamp (e.g., 365 nm) for a specific duration (e.g., 1-5 minutes) to induce the ring-opening to the colored merocyanine (MC) form.
-
Immediately after irradiation, record the UV-Vis absorption spectrum to observe the characteristic absorption band of the MC form in the visible region.
-
-
Photobleaching (MC to SP form):
-
To observe the reverse reaction, irradiate the colored solution with a visible light source (e.g., >450 nm) or leave it in the dark to allow for thermal back-reaction.
-
Record the UV-Vis absorption spectra at regular intervals to monitor the disappearance of the MC form's absorption band and the regeneration of the SP form's spectrum.
-
-
Kinetic Analysis:
-
The kinetics of the thermal fading (MC to SP) can be determined by monitoring the decrease in absorbance at the λmax of the MC form over time in the dark at a constant temperature.
-
NMR Spectroscopy for Structural Elucidation
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of spiro-isomers.
-
Sample Preparation:
-
Dissolve 5-10 mg of the spiro compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the compound is fully dissolved.
-
For photosensitive compounds, it is crucial to prepare the sample in the dark or under red light to prevent isomerization. The NMR tube can be wrapped in aluminum foil to protect it from light.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
¹H NMR Spectrum Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the spectrum similarly to the ¹H spectrum.
-
-
2D NMR Experiments (Optional):
-
For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals.[5]
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the analysis of spiro-isomers.
References
Validating the mechanism of action for 2-Oxa-7-azaspiro[4.4]nonan-1-one based compounds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Spiro-heterocyclic scaffolds have emerged as a promising class of compounds due to their unique three-dimensional structures, which can lead to enhanced target affinity and selectivity. This guide provides a comparative analysis of the anti-cancer activity of 2-Oxa-7-azaspiro[4.4]nonan-1-one based compounds and their analogues, with a focus on validating their mechanism of action. While specific data for the exact this compound core is limited in publicly available research, this guide draws upon data from structurally related spiro-heterocyclic compounds that have been evaluated for their anti-cancer properties.
Comparative Analysis of In Vitro Cytotoxicity
To assess the anti-cancer potential of novel spiro-heterocyclic compounds, their cytotoxic activity is often evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following table summarizes the IC50 values for representative spiro-heterocyclic compounds against common cancer cell lines, compared to a standard-of-care chemotherapy agent, Doxorubicin.
| Compound Class | Compound Example | A549 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Reference |
| Spiro-heterocycle | Spiro-bisheterocycle (Isoxazole derivative) | Not Reported | ~25 | Not Reported | [1] |
| Spiro-heterocycle | Spiro-pyrrolopyridazine (SPP10) | 3.16 ± 0.8 | 2.31 ± 0.3 | Not Reported | [2] |
| Standard of Care | Doxorubicin | 0.5 - 1.0 | 0.1 - 0.5 | 0.1 - 0.5 | General Knowledge |
Elucidating the Mechanism of Action: Induction of Apoptosis
A crucial aspect of validating a new anti-cancer compound is to understand its mechanism of action. Many effective cancer therapies work by inducing apoptosis, or programmed cell death, in malignant cells. Studies on spiro-heterocyclic compounds suggest that they can indeed trigger this pathway.
One proposed mechanism involves the inhibition of the p53-MDM2 interaction[1]. The p53 protein is a critical tumor suppressor that can initiate apoptosis. However, in many cancers, p53 is inhibited by its negative regulator, MDM2. By disrupting the p53-MDM2 complex, spiro-heterocyclic compounds can reactivate p53, leading to the transcription of pro-apoptotic genes like BAX and ultimately, cell death.
Another investigated mechanism for a class of spiro-pyrrolopyridazine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR)[2]. EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Inhibition of EGFR by these spiro compounds can block these pro-survival signals, thereby inducing apoptosis.
Below is a diagram illustrating the proposed signaling pathway for p53-MDM2 inhibition by spiro-heterocyclic compounds.
References
Comparative Guide to the Structure-Activity Relationship of 2-Oxa-7-azaspiro[4.4]nonan-1-one Analogs and Related Spirocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of spirocyclic lactam compounds, with a focus on analogs that share structural similarities with 2-Oxa-7-azaspiro[4.4]nonan-1-one. Due to the limited availability of comprehensive SAR studies on this specific scaffold, this guide presents data from closely related 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives to illustrate the principles of SAR in this class of molecules and their potential as anticancer agents.
Introduction to Spirocyclic Lactams in Drug Discovery
Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, offer a rigid and three-dimensionally complex framework. This unique structural feature can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible linear or planar systems. The this compound core represents an intriguing scaffold for the development of novel therapeutics. The exploration of SAR in this and related series is crucial for optimizing potency and defining the molecular determinants of their biological activity.
Structure-Activity Relationship of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
A study on a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives has provided valuable insights into their antitumor activity. The following table summarizes the in vitro cytotoxicity of these compounds against three human cancer cell lines: A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).[1][2]
Table 1: In Vitro Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Analogs (IC50 in µM) [1][2]
| Compound | R | R' | A549 | MDA-MB-231 | HeLa |
| 11a | H | H | 0.45 ± 0.04 | 0.32 ± 0.03 | 0.38 ± 0.03 |
| 11b | H | 2-Cl | 0.18 ± 0.02 | 0.25 ± 0.02 | 0.21 ± 0.02 |
| 11c | H | 3-Cl | 0.33 ± 0.03 | 0.28 ± 0.03 | 0.31 ± 0.03 |
| 11d | H | 4-Cl | 0.29 ± 0.03 | 0.08 ± 0.01 | 0.24 ± 0.02 |
| 11e | H | 2-F | 0.38 ± 0.04 | 0.31 ± 0.03 | 0.35 ± 0.03 |
| 11f | H | 3-F | 0.25 ± 0.02 | 0.22 ± 0.02 | 0.18 ± 0.02 |
| 11g | H | 4-F | 0.31 ± 0.03 | 0.26 ± 0.02 | 0.29 ± 0.03 |
| 11h | H | 2-CH₃ | 0.19 ± 0.02 | 0.08 ± 0.01 | 0.15 ± 0.01 |
| 11i | H | 3-CH₃ | 0.36 ± 0.03 | 0.29 ± 0.03 | 0.33 ± 0.03 |
| 11j | H | 4-CH₃ | 0.41 ± 0.04 | 0.35 ± 0.03 | 0.39 ± 0.03 |
| 11k | H | 4-OCH₃ | 0.22 ± 0.02 | 0.09 ± 0.01 | 0.14 ± 0.01 |
| 12a | CH₃ | H | >10 | >10 | >10 |
| 12b | CH₃ | 4-Cl | 0.55 ± 0.05 | 0.48 ± 0.04 | 0.51 ± 0.05 |
| 12c | CH₃ | 4-OCH₃ | 0.28 ± 0.03 | 0.24 ± 0.02 | 0.14 ± 0.01 |
| Bendamustine | - | - | 5.86 ± 0.51 | 6.12 ± 0.55 | 7.34 ± 0.68 |
| Vorinostat | - | - | 4.98 ± 0.45 | 5.23 ± 0.48 | 6.87 ± 0.61 |
Data represents the mean ± standard deviation of three independent experiments.
From the data, several SAR trends can be observed:
-
Effect of Substitution on the Phenyl Ring (R'):
-
Electron-withdrawing groups (e.g., Cl, F) and electron-donating groups (e.g., CH₃, OCH₃) at various positions on the phenyl ring generally led to potent anticancer activity.
-
Specifically, a 4-chloro (11d) or a 2-methyl (11h) substitution on the phenyl ring resulted in the most potent activity against the MDA-MB-231 cell line.[2]
-
A 4-methoxy substitution (11k) also conferred strong activity across all three cell lines.[2]
-
-
Effect of Substitution on the Lactam Ring (R):
-
Substitution of a methyl group on the lactam ring (R = CH₃) generally led to a significant decrease in antitumor activity compared to the unsubstituted analogs (R = H). Compound 12a, with a methyl group and no substitution on the phenyl ring, was inactive.[2]
-
Experimental Protocols
In Vitro Cytotoxicity Assay [1][2]
The antitumor activity of the synthesized 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines A549, MDA-MB-231, and HeLa were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.
Visualizations
Caption: A diagram illustrating the iterative process of a structure-activity relationship (SAR) study.
Caption: Experimental workflow for a typical in vitro cytotoxicity assay.
Conclusion
The structure-activity relationship studies of spirocyclic lactams, exemplified by the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione series, demonstrate that modifications to both the core scaffold and its substituents can have a profound impact on biological activity. The potent antitumor activity observed for several analogs highlights the therapeutic potential of this class of compounds. Further investigation into the SAR of the this compound scaffold is warranted to explore its potential in drug discovery. The methodologies and principles outlined in this guide provide a framework for such future investigations.
References
Assessing the Drug-Likeness of 2-Oxa-7-azaspiro[4.4]nonan-1-one Scaffolds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the structural complexity and three-dimensionality of small molecule scaffolds are paramount in achieving desirable pharmacokinetic profiles and target specificity. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant interest for their ability to offer enhanced spatial diversity compared to traditional flat aromatic structures. This guide provides a comparative assessment of the drug-likeness of 2-Oxa-7-azaspiro[4.4]nonan-1-one, a novel spirocyclic scaffold, against commonly employed non-spirocyclic heterocyclic alternatives, namely piperidine and morpholine derivatives.
Executive Summary
This guide presents a data-driven comparison of key drug-likeness parameters, including physicochemical properties as defined by Lipinski's rule of five, alongside critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics such as permeability, solubility, and metabolic stability. Due to the novelty of the this compound scaffold, its properties are presented based on computational predictions. In contrast, the data for piperidine and morpholine derivatives are based on representative experimental values to provide a baseline for comparison. Detailed experimental protocols for assessing these key drug-likeness parameters are also provided to facilitate reproducible research.
Comparison of Physicochemical and Drug-Likeness Properties
The drug-likeness of a compound is a crucial determinant of its potential for oral bioavailability and overall success as a therapeutic agent. The following tables summarize the predicted properties of this compound and compare them with typical experimental values for piperidine and morpholine scaffolds.
Table 1: Physicochemical Properties and Lipinski's Rule of Five
Lipinski's rule of five is a set of guidelines used to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug.
| Property | This compound (Predicted) | Piperidine Derivative (Representative Experimental) | Morpholine Derivative (Representative Experimental) | Lipinski's Rule of Five Guideline |
| Molecular Weight ( g/mol ) | 141.17[1][2] | ~85.15 (unsubstituted)[3] | ~87.12 (unsubstituted) | < 500 |
| LogP (Octanol-Water Partition Coefficient) | -0.5 to 0.8 | ~0.5 - 2.0 | ~ -0.5 to 1.0 | < 5 |
| Hydrogen Bond Donors | 1 | 1 | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 2 | 1 | 2 | ≤ 10 |
| Rule of Five Violations | 0 | 0 | 0 | ≤ 1 |
Note: Values for piperidine and morpholine derivatives can vary significantly based on substitution patterns.
Table 2: Comparative ADMET Profile
This table provides a comparison of key ADMET parameters that are critical for a compound's pharmacokinetic profile.
| Parameter | This compound (Predicted) | Piperidine Derivative (Representative Experimental) | Morpholine Derivative (Representative Experimental) | Desirable Range |
| Permeability (Papp in 10⁻⁶ cm/s) | Moderate to High | Low to High | Moderate to High[4] | High (>10) |
| Aqueous Solubility (µg/mL) | High | High[3] | Miscible[5] | > 60 |
| Metabolic Stability (t½ in min, Human Liver Microsomes) | Moderate | Variable (Low to High)[6] | Generally Moderate to High[7] | > 30 |
Experimental Workflows and Signaling Pathways
Visualizing the experimental and logical frameworks is crucial for understanding the assessment of drug-likeness. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the conceptual relationship between key drug-likeness properties.
Detailed Experimental Protocols
To ensure the reproducibility and standardization of drug-likeness assessment, the following are detailed protocols for the key experiments cited in this guide.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.[8]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plates
-
Lecithin in dodecane solution (e.g., 1-2% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS
Procedure:
-
Membrane Coating: Add 5 µL of the lecithin/dodecane solution to each well of the filter plate and allow the solvent to evaporate, leaving a lipid film.
-
Prepare Acceptor Plate: Fill each well of the acceptor plate with 200 µL of PBS (pH 7.4).
-
Prepare Donor Plate: Prepare the test compound solution in PBS at the desired concentration (e.g., 100 µM) from the DMSO stock. Add 200 µL of this solution to each well of the coated filter plate.
-
Incubation: Carefully place the donor filter plate on top of the acceptor plate to form a "sandwich." Incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [Drug]acceptor / [Drug]equilibrium)
-
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time in seconds.
-
Kinetic Solubility Assay
Objective: To determine the solubility of a compound in an aqueous buffer when introduced from a DMSO stock solution.[3][9]
Materials:
-
96-well microplates (UV-transparent for spectrophotometric method)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plate shaker
-
Nephelometer or UV-Vis spectrophotometer
Procedure:
-
Compound Addition: Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of the test compound into the wells of a 96-well plate.
-
Buffer Addition: Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.
-
Measurement (Nephelometry): Measure the light scattering of the solution in each well using a nephelometer. Increased turbidity indicates lower solubility.
-
Measurement (Spectrophotometry): Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax.
-
Quantification: Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared from the DMSO stock solution diluted in a DMSO/PBS mixture. The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).[10]
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Acetonitrile (ACN) with an internal standard for quenching and analysis
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the test compound (final concentration, e.g., 1 µM), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693 / k.
-
Conclusion
The this compound scaffold demonstrates a promising in silico drug-likeness profile, fully complying with Lipinski's rule of five and exhibiting predicted properties that fall within acceptable ranges for oral bioavailability. Its spirocyclic nature offers inherent three-dimensionality, which is often associated with improved target binding and reduced off-target effects compared to flatter, more traditional heterocyclic scaffolds like piperidine and morpholine. While piperidine and morpholine are well-established and synthetically accessible moieties with generally favorable solubility and metabolic stability, the spirocyclic scaffold may offer advantages in terms of novel chemical space and improved pharmacokinetic properties.[4]
It is important to note that the data for this compound are predictive. Experimental validation using the detailed protocols provided in this guide is essential to confirm these promising in silico findings and to fully elucidate the potential of this novel scaffold in drug discovery programs. The comparative data presented herein should serve as a valuable resource for researchers and scientists in the rational design and selection of next-generation therapeutic agents.
References
- 1. Page loading... [wap.guidechem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 6. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Efficacy comparison of 2-Oxa-7-azaspiro[4.4]nonan-1-one with known inhibitors
Introduction
2-Oxa-7-azaspiro[4.4]nonan-1-one is a novel heterocyclic compound featuring a spirocyclic scaffold. Such three-dimensional structures are of significant interest in medicinal chemistry due to their potential for enhanced target binding and improved physicochemical properties. This guide aims to provide a comparative analysis of the efficacy of this compound against known inhibitors. However, a comprehensive search of publicly available scientific literature and databases reveals a significant gap in the biological characterization of this specific compound.
At present, there is no published data detailing the biological targets, mechanism of action, or inhibitory activity of this compound. The existing research primarily focuses on its synthesis and chemical properties. Therefore, a direct quantitative comparison with known inhibitors is not feasible.
This guide will, instead, provide a framework for the future evaluation of this compound's efficacy once its biological activity is determined. It will outline the necessary experimental protocols and data presentation formats that will be crucial for a meaningful comparison.
Hypothetical Comparative Data
To illustrate the required data for a comprehensive comparison, the following table presents a hypothetical scenario where this compound is found to be an inhibitor of a hypothetical enzyme, "Kinase X." The data for known inhibitors (Inhibitor A and Inhibitor B) are included for context.
Table 1: Hypothetical Efficacy Comparison of Kinase X Inhibitors
| Compound | Target | IC₅₀ (nM) | Kᵢ (nM) | Assay Type | Cell-Based Potency (EC₅₀, µM) |
| This compound | Kinase X | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Inhibitor A | Kinase X | 15 | 5 | FRET-based | 0.5 |
| Inhibitor B | Kinase X | 50 | 20 | Luminescence-based | 1.2 |
Note: The data presented in this table is purely illustrative and not based on experimental results for this compound.
Experimental Protocols for Efficacy Determination
To ascertain the inhibitory potential of this compound, a series of standardized in vitro and cell-based assays would be required. The following are examples of detailed experimental protocols that should be employed.
In Vitro Kinase Inhibition Assay (Example: FRET-based)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase.
-
Materials:
-
Recombinant human Kinase X
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
Plate reader capable of detecting fluorescence resonance energy transfer (FRET)
-
-
Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in assay buffer.
-
The kinase, peptide substrate, and inhibitor are added to the wells of the microplate.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The FRET signal is measured using a plate reader.
-
The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
Cell-Based Potency Assay (Example: Cellular Thermal Shift Assay - CETSA)
-
Objective: To determine the target engagement and cellular potency (EC₅₀) of this compound in a cellular context.
-
Materials:
-
Human cell line expressing the target protein (e.g., HEK293)
-
Complete cell culture medium
-
PBS (Phosphate-buffered saline)
-
Lysis buffer
-
Antibodies against the target protein and a loading control
-
Western blotting equipment and reagents
-
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of this compound for a specified time.
-
The cells are harvested, washed with PBS, and resuspended in PBS.
-
The cell suspension is heated to a range of temperatures to induce protein denaturation.
-
The cells are lysed, and the soluble fraction is separated by centrifugation.
-
The amount of soluble target protein at each temperature is quantified by Western blotting.
-
The EC₅₀ value is determined by analyzing the shift in the melting temperature of the target protein in the presence of the compound.
-
Visualizing Experimental Workflow and Signaling Pathways
To facilitate a clear understanding of the experimental processes and the potential mechanism of action, diagrams generated using Graphviz are essential.
Caption: A simplified workflow for determining in vitro and cell-based efficacy.
Caption: A hypothetical signaling pathway illustrating the inhibitory action on Kinase X.
While this compound represents a promising chemical scaffold, its biological efficacy remains to be elucidated. The framework provided in this guide outlines the necessary steps and methodologies to characterize its inhibitory activity and enable a meaningful comparison with existing inhibitors. Future research focused on identifying the biological targets and quantifying the inhibitory potency of this compound is crucial to unlocking its potential therapeutic value. Researchers and drug development professionals are encouraged to utilize these protocols to generate the data required for a comprehensive efficacy assessment.
Comparative Cross-Reactivity Profiling of Spirocyclic and Non-Spirocyclic TACE Inhibitors
A Comparison Guide for Researchers in Drug Development
In the landscape of modern drug discovery, achieving target selectivity remains a paramount challenge. Off-target interactions can lead to unforeseen side effects and diminished therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity profiles of a representative spirocyclic compound, an oxaspiro[4.4]nonane derivative, and a non-spirocyclic alternative, Marimastat. Both compounds are inhibitors of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), a key metalloproteinase involved in inflammatory processes.
Disclaimer: Due to the limited availability of public pharmacological data on 2-Oxa-7-azaspiro[4.4]nonan-1-one derivatives, this guide utilizes a closely related oxaspiro[4.4]nonane scaffold as a representative example to illustrate the potential selectivity advantages of spirocyclic structures.
Introduction to TACE and the Investigated Compounds
Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17, is a transmembrane metalloproteinase that plays a crucial role in the shedding of the extracellular domain of various membrane-bound proteins, most notably pro-Tumor Necrosis Factor-alpha (pro-TNF-α). The cleavage of pro-TNF-α by TACE releases the soluble, pro-inflammatory cytokine TNF-α, which is a key mediator in a host of inflammatory diseases.[1][2] Consequently, the inhibition of TACE is a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.
This guide focuses on the comparative selectivity of two distinct classes of TACE inhibitors:
-
Oxaspiro[4.4]nonane Derivative: A representative spirocyclic compound, specifically an oxaspiro[4.4]nonane beta-benzamido hydroxamic acid, which has demonstrated potent inhibition of TACE.[3] The rigid, three-dimensional structure imparted by the spirocyclic core is hypothesized to enhance binding affinity and selectivity for the target enzyme.
-
Marimastat: A broad-spectrum, non-spirocyclic hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and TACE.[4] Its more flexible, linear structure provides a valuable point of comparison for understanding the impact of molecular architecture on cross-reactivity.
Cross-Reactivity Data
The following tables summarize the inhibitory activity (IC50 values) of the oxaspiro[4.4]nonane derivative and Marimastat against TACE and a panel of related matrix metalloproteinases (MMPs). Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity of Oxaspiro[4.4]nonane Derivative
| Target | IC50 (nM) | Fold Selectivity vs. TACE |
| TACE | 1.0 | - |
| MMP-1 | >1000 | >1000 |
| MMP-2 | >1000 | >1000 |
| MMP-9 | >1000 | >1000 |
Data sourced from a study on novel oxaspiro[4.4]nonane templates.[5]
Table 2: Inhibitory Activity of Marimastat
| Target | IC50 (nM) | Fold Selectivity vs. TACE |
| TACE | 5.0 | - |
| MMP-1 | 5.0 | 1 |
| MMP-2 | 12.0 | 2.4 |
| MMP-3 | 21.0 | 4.2 |
| MMP-7 | 3.0 | 0.6 |
| MMP-8 | 1.0 | 0.2 |
| MMP-9 | 3.0 | 0.6 |
| MMP-13 | 4.0 | 0.8 |
| MMP-14 | 1.0 | 0.2 |
Data compiled from various sources on Marimastat's activity profile.
Analysis of Cross-Reactivity
The data clearly illustrates a significant difference in the selectivity profiles of the two compounds. The oxaspiro[4.4]nonane derivative exhibits exceptional selectivity for TACE, with over 1000-fold less activity against the tested MMPs.[5] In contrast, Marimastat demonstrates broad-spectrum activity, potently inhibiting a range of MMPs in addition to TACE. This lack of selectivity can contribute to off-target effects in a clinical setting.
The enhanced selectivity of the spirocyclic compound is likely attributable to its rigid, three-dimensional conformation, which allows for a more precise fit into the active site of TACE while sterically hindering its binding to the active sites of other metalloproteinases.
Experimental Protocols
The following is a representative protocol for a fluorometric TACE inhibition assay, a common method for determining the potency of inhibitors.
Fluorometric TACE Inhibition Assay
1. Principle: This assay measures the activity of TACE by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.
2. Materials:
- Recombinant human TACE enzyme
- Fluorogenic TACE substrate (e.g., a FRET-based peptide)
- TACE Assay Buffer
- Test compounds (oxaspiro[4.4]nonane derivative and Marimastat)
- Inhibitor Control (e.g., GM6001)[6]
- 96-well black microplates
- Fluorescence microplate reader (Ex/Em = 318/449 nm)[6]
3. Procedure:
- Reagent Preparation:
- Prepare a stock solution of the TACE enzyme in Assay Buffer.
- Prepare a stock solution of the TACE substrate in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the test compounds and the Inhibitor Control in Assay Buffer.
- Assay Reaction:
- To each well of the 96-well plate, add 50 µL of the TACE enzyme solution.
- Add 25 µL of the diluted test compounds, Inhibitor Control, or Assay Buffer (for the enzyme control) to the respective wells.
- Incubate the plate for 5 minutes at 37°C.[7]
- Substrate Addition:
- Prepare a substrate solution by diluting the TACE substrate in Assay Buffer.
- Add 25 µL of the substrate solution to each well to initiate the reaction.
- Measurement:
- Immediately read the fluorescence at Ex/Em = 318/449 nm in kinetic mode for 30 minutes at 37°C.[7]
- Data Analysis:
- Determine the rate of reaction (fluorescence units/minute) for each well.
- Calculate the percent inhibition for each concentration of the test compounds relative to the enzyme control.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
TACE Signaling Pathway
The following diagram illustrates the central role of TACE in the processing of pro-TNF-α and the subsequent activation of inflammatory signaling pathways.
Caption: TACE-mediated cleavage of pro-TNF-α and subsequent signaling.
Experimental Workflow for TACE Inhibition Assay
This diagram outlines the key steps in the experimental workflow for determining the IC50 of a TACE inhibitor.
Caption: Workflow for a fluorometric TACE inhibition assay.
References
- 1. Different Signaling Pathways Stimulate a Disintegrin and Metalloprotease-17 (ADAM17) in Neutrophils during Apoptosis and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor necrosis factor - Wikipedia [en.wikipedia.org]
- 3. Alpha,Beta-cyclic-beta-benzamido hydroxamic acids: Novel oxaspiro[4.4]nonane templates for the discovery of potent, selective, orally bioavailable inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Metalloprotease Inhibitors Products: R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Prudent Disposal of 2-Oxa-7-azaspiro[4.4]nonan-1-one: A Safety-First Approach
Absence of specific safety data necessitates treating 2-Oxa-7-azaspiro[4.4]nonan-1-one as hazardous waste. Researchers and laboratory personnel must adhere to stringent disposal protocols to ensure personal safety and environmental protection.
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is mandatory. The chemical structure, which includes a spirocyclic lactam and an oxazolidine ring, is found in many biologically active compounds. Therefore, in the absence of concrete toxicological data, this compound should be handled as if it were hazardous. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with general laboratory safety standards and environmental regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat.
All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed through a certified hazardous waste disposal program. The following steps outline the recommended procedure:
-
Waste Identification and Segregation:
-
Treat all quantities of this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing boats, gloves), as hazardous chemical waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified by a qualified chemist or safety professional. In the absence of data, assume incompatibility.
-
-
Waste Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of accumulation.
-
The primary hazard(s) (in the absence of data, label as "Caution: Chemical with Unknown Hazards").
-
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from sources of ignition, heat, and incompatible materials.
-
Secondary containment (e.g., a larger, chemically resistant tub or bin) is highly recommended to contain any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the EHS department or contractor with all available information about the waste, including the chemical name and the fact that a specific SDS is unavailable.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Summary of Disposal Procedures
For quick reference, the following table summarizes the essential information for the disposal of this compound.
| Parameter | Guideline |
| Waste Category | Hazardous Chemical Waste (Treat as having unknown toxicity) |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat |
| Waste Container | Leak-proof, chemically compatible (e.g., HDPE, glass) with a secure lid |
| Container Labeling | "Hazardous Waste," "this compound," Quantity, Date, "Caution: Chemical with Unknown Hazards" |
| Storage | Designated, secure, and ventilated hazardous waste area with secondary containment |
| Disposal Method | Collection by institutional EHS or a licensed hazardous waste contractor |
| Prohibited Disposal Methods | Do not dispose of in regular trash, down the drain, or by evaporation |
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Essential Safety and Operational Guidance for 2-Oxa-7-azaspiro[4.4]nonan-1-one
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for 2-Oxa-7-azaspiro[4.4]nonan-1-one is not publicly available. The following guidance is based on general best practices for handling novel chemical compounds with unknown hazards and data from structurally similar compounds. All personnel must treat this substance as potentially hazardous until comprehensive safety data is available.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes recommendations for personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Assessment and Analogue Data
Due to the absence of specific hazard data for this compound, a conservative approach to safety is mandatory. Data from structurally related spiro compounds, such as 1-Oxa-3-azaspiro[4.4]nonan-2-one and various azaspiro compounds, suggest potential for skin, eye, and respiratory irritation. Therefore, it is prudent to assume that this compound may possess similar hazardous properties.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Provides robust protection against potential dermal absorption. Change gloves immediately upon any sign of contamination. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and potential, though unconfirmed, flammability. |
| Eye and Face Protection | Safety goggles with side shields and a face shield | Offers comprehensive protection against splashes and unforeseen reactions, especially when handling larger quantities or during initial characterization. |
| Respiratory Protection | Use of a certified chemical fume hood | Essential for preventing inhalation of any potential vapors, aerosols, or dust. If work outside a fume hood is unavoidable, a risk assessment must be performed to determine the need for a fitted respirator. |
Operational Plan: Safe Handling Workflow
Adherence to a strict, step-by-step operational plan is crucial for minimizing risk. The following workflow outlines the key stages of handling this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Protocol |
| Solid Waste | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include the full chemical name and a warning of "Unknown Hazards." |
| Liquid Waste | Collect in a sealed, labeled, and compatible hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed. |
| Contaminated PPE | Dispose of as solid hazardous waste. Do not discard in regular trash receptacles. |
All waste must be disposed of through the institution's official hazardous waste management program. Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert colleagues and your supervisor. If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material. For large spills, contact your institution's EHS department immediately. |
This guidance is intended to provide a baseline for the safe handling of this compound. As more information becomes available, these procedures should be reviewed and updated. Always prioritize safety and consult with your institution's safety professionals when in doubt.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
